Bis(2-butoxyethyl) sebacate
Description
Properties
IUPAC Name |
bis(2-butoxyethyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-15-25-17-19-27-21(23)13-11-9-7-8-10-12-14-22(24)28-20-18-26-16-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSIGKPGIZQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044802 | |
| Record name | Bis(2-butoxyethyl) decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-19-5 | |
| Record name | Bis(2-butoxyethyl) sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-butoxyethyl) sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-BUTOXYETHYL) SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D0TU0RR8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bis(2-butoxyethyl) decanedioate chemical structure
An In-Depth Technical Guide to Bis(2-butoxyethyl) decanedioate: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Bis(2-butoxyethyl) decanedioate. It delves into its molecular structure, physicochemical properties, synthesis methodologies, and its applications, with a focus on its functional role as a plasticizer and excipient.
Molecular Identity and Chemical Structure
Bis(2-butoxyethyl) decanedioate, also known by its synonym Bis(2-butoxyethyl) sebacate, is a diester of decanedioic acid (sebacic acid) and 2-butoxyethanol.[1][2] Its identity is unequivocally established by its CAS Registry Number: 141-19-5.[3]
From a structural standpoint, the molecule is characterized by a central, flexible ten-carbon aliphatic chain derived from decanedioic acid. This linear C10 backbone is ester-linked at both ends to a 2-butoxyethyl group. The presence of ether linkages within the side chains (butoxyethyl) and the long aliphatic core imparts significant lipophilicity and flexibility to the molecule.
Key Structural Identifiers:
-
IUPAC Name : bis(2-butoxyethyl) decanedioate[2]
The molecule's large size and number of rotatable bonds contribute to its liquid state at room temperature and its low volatility.[2]
Caption: Simplified connectivity of Bis(2-butoxyethyl) decanedioate.
Physicochemical Properties
The functional characteristics of Bis(2-butoxyethyl) decanedioate in various applications are dictated by its physical and chemical properties. It is a colorless liquid with a high boiling point and low vapor pressure, indicative of its intended use as a stable, non-volatile additive in material formulations.[2][4]
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Melting Point | -15.8 °C | [4] |
| Boiling Point | 412 °C (Experimental Avg.) | [4] |
| Density | 0.973 g/cm³ | [4] |
| Water Solubility | 4.07e-5 g/L (Predicted) | [4] |
| LogP (Octanol-Water) | 4.53 - 5.0 | [1][4] |
| Vapor Pressure | 5.05e-8 mm Hg | [4] |
| Viscosity | 12.0 cP | [4] |
| Flash Point | 188 °C | [4] |
The high LogP value underscores its lipophilic nature, making it highly soluble in non-polar solvents and virtually insoluble in water.[1][4] This property is critical for its function as a plasticizer within hydrophobic polymer matrices. The viscosity of 12.0 cP suggests it is a relatively fluid liquid, which aids in its processing and incorporation into other materials.[4]
Synthesis and Manufacturing Insights
While specific industrial synthesis protocols for Bis(2-butoxyethyl) decanedioate are proprietary, the most logical and common route is through a direct acid-catalyzed esterification, specifically a Fischer esterification. This well-established reaction involves the condensation of a carboxylic acid (decanedioic acid) with an alcohol (2-butoxyethanol).
Plausible Synthesis Protocol: Fischer Esterification
-
Reactant Charging : Decanedioic acid (1.0 equivalent) and 2-butoxyethanol (a slight excess, e.g., 2.2 equivalents) are charged into a reaction vessel equipped with a stirrer, a heating mantle, and a Dean-Stark apparatus or similar setup for water removal. A non-polar solvent that forms an azeotrope with water, such as toluene, is added to facilitate this removal.
-
Catalyst Addition : A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount (e.g., 1-2 mol%).
-
Reaction : The mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope with the solvent, which is crucial for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Monitoring : The reaction progress is monitored by measuring the amount of water collected or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, the reaction mixture is cooled. The catalyst is neutralized by washing with an aqueous basic solution (e.g., sodium bicarbonate solution), followed by washing with brine to remove residual salts.
-
Purification : The organic solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield high-purity Bis(2-butoxyethyl) decanedioate.
This method is favored for its use of readily available and relatively inexpensive starting materials. The choice of catalyst and the efficient removal of water are key to achieving high yields.
Caption: A typical workflow for the synthesis of Bis(2-butoxyethyl) decanedioate.
Applications in Research and Drug Development
The primary industrial application of Bis(2-butoxyethyl) decanedioate is as a plasticizer.[2] In the context of drug development and material science, its properties make it suitable for several specialized uses:
-
Plasticizer for Polymers : In pharmaceutical formulations, polymers are often used for controlled-release coatings, transdermal patches, and medical device components. Bis(2-butoxyethyl) decanedioate can be incorporated into polymers like polyvinyl chloride (PVC) and cellulosics to increase their flexibility, reduce brittleness, and improve workability. Its low volatility and minimal migration potential are highly desirable for maintaining the integrity and performance of the final product over its shelf life.
-
Solvent and Coalescing Agent : Its solvent properties can be leveraged in the formulation of polymer-based coatings for tablets or medical devices. It can help dissolve active pharmaceutical ingredients (APIs) or other excipients, ensuring a homogenous mixture and facilitating the formation of a uniform film upon drying.
-
Excipient in Topical and Transdermal Formulations : The lipophilic nature and low irritancy potential of long-chain diesters suggest that Bis(2-butoxyethyl) decanedioate could function as a component of the vehicle in creams, ointments, or as a penetration enhancer in transdermal drug delivery systems. It can help solubilize lipophilic drugs and facilitate their transport across the skin barrier.
The U.S. production volume has been reported as under 1,000,000 lbs annually, indicating its use in more specialized applications rather than as a bulk commodity plasticizer.[5]
Toxicological Profile and Safe Handling
Comprehensive toxicological data for Bis(2-butoxyethyl) decanedioate is limited. However, an assessment of risk can be inferred from data on structurally related compounds and its precursors.
-
Related Diesters : Human health assessments of other diesters, such as bis(2-ethylhexyl) adipate (DEHA) and bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, generally indicate low acute oral and dermal toxicity.[6][7] Skin and eye irritation are typically mild, and they are not generally considered to be skin sensitizers.[7]
-
Related Phthalates : A structurally analogous phthalate, Bis(2-butoxyethyl) phthalate, has been noted to potentially cause CNS depression and mild liver toxicity after ingestion of large amounts, which is a common observation for many phthalate esters.[8]
-
Precursor Metabolites : Upon hydrolysis, the molecule would break down into decanedioic acid and 2-butoxyethanol. 2-Butoxyethanol is a known hematotoxin in some animal species, causing effects on red blood cells.[9] However, the rate and extent of in-vivo hydrolysis of this large diester are not well-documented.
Safe Handling Protocols:
Given the available information, standard laboratory precautions for handling organic chemicals are recommended.
-
Personal Protective Equipment (PPE) : Wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols or vapors, especially when heated.
-
Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of the chemical in accordance with local, state, and federal regulations.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
As with any chemical, researchers should consult the most current Safety Data Sheet (SDS) before use.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Scent.vn. (n.d.). This compound (CAS 141-19-5). Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Decanedioic acid, bis(2-butoxyethyl) ester. NIST Chemistry WebBook. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Decanedioic acid, bis(2-butoxyethyl) ester (CAS 141-19-5). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Links. CompTox Chemicals Dashboard. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Cancer. CompTox Chemicals Dashboard. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Inxight Drugs. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Bis(2-butoxyethyl) adipate. PubChem Compound Database. Available at: [Link]
-
Haz-Map. (n.d.). Bis(2-butoxyethyl) phthalate - Hazardous Agents. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Exposure: Production Volumes. CompTox Chemicals Dashboard. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]
- Google Patents. (n.d.). JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate.
-
Australian Government Department of Health. (2017). Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester: Human health tier II assessment. Available at: [Link]
-
Australian Government Department of Health. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Available at: [Link]
Sources
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- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Bis(2-butoxyethyl) phthalate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Advanced Plasticization: Glycol Ether Sebacate Esters
Technical Guide for Medical Materials & Drug Delivery Systems
Executive Summary
This technical guide analyzes the physicochemical properties, synthesis, and application of Glycol Ether Sebacate Esters (e.g., Bis(2-butoxyethyl) sebacate). Unlike standard dialkyl sebacates (like Dibutyl Sebacate, DBS), these hybrid esters incorporate ether linkages in the alkyl tails, significantly altering polarity, solubility parameters, and volatility profiles.
While DBS is a standard oral excipient, glycol ether sebacates are specialized plasticizers primarily utilized in medical-grade elastomers (NBR, acrylics) , cryogenic storage materials , and transdermal matrices . This guide addresses the critical balance between their superior low-temperature performance and the toxicological constraints imposed by their glycol ether metabolites.
Part 1: Molecular Architecture & Thermodynamics
The efficacy of glycol ether sebacates stems from their "Cap-and-Tail" molecular architecture, which combines a non-polar core with polar extremities.
1.1 Structural Mechanics
-
The Core (Sebacic Backbone): The
linear aliphatic chain functions as a "spacer," generating free volume between polymer chains. This length is optimal for reducing the Glass Transition Temperature ( ) without causing excessive migration, a common issue with shorter adipates ( ). -
The Tails (Glycol Ethers): Unlike the hydrophobic butyl tails of DBS, the glycol ether tails (e.g., 2-butoxyethanol) introduce ether oxygens (
).-
Dipole-Dipole Interactions: These oxygens allow the plasticizer to solvate more polar polymers (e.g., nitrocellulose, polar elastomers) that would otherwise reject a purely aliphatic plasticizer.
-
Hydrogen Bonding: The ether linkage acts as a weak hydrogen bond acceptor, improving compatibility with H-bond donating polymers.
-
1.2 Solubility Parameter Mapping (Hansen Space)
To predict compatibility, we utilize Hansen Solubility Parameters (
| Material | Compatibility Prediction | |||
| Dibutyl Sebacate (DBS) | 15.8 | 4.2 | 4.8 | High compatibility with non-polar PVC, PVDC. |
| This compound | 16.1 | 6.5 | 7.2 | Enhanced compatibility with Nitrile, Acrylics, Cellulosics. |
| PVC (Rigid) | 18.2 | 7.5 | 8.3 | Glycol ether variant is a closer match to PVC than DBS. |
Key Insight: The increased
andof the glycol ether variant reduces the "interaction radius" distance ( ) to polar drugs/polymers, theoretically improving thermodynamic stability in matrix patches.
Part 2: Synthesis & Characterization Protocol
Objective: Synthesize this compound via Fischer Esterification with high purity (>98%) suitable for material testing.
2.1 Reaction Logic
Direct esterification is equilibrium-driven. To achieve high yield, we utilize azeotropic distillation to remove water, shifting the equilibrium to the right (Le Chatelier's principle).
Reagents:
-
Sebacic Acid (1.0 eq)[1]
-
2-Butoxyethanol (Glycol Ether EB) (2.2 eq - slight excess)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.5 wt%) -
Solvent: Toluene (for azeotrope)
2.2 Workflow Diagram (DOT)
Figure 1: Azeotropic esterification workflow for glycol ether sebacate synthesis.
2.3 Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.
-
Charge: Add 202.25 g Sebacic Acid (1 mol) and 260 g 2-Butoxyethanol (2.2 mol). Add 150 mL Toluene and 1.0 g pTSA.
-
Reflux: Heat to vigorous reflux (~115°C). Water will collect in the trap. Continue until theoretical water volume (36 mL) is collected (approx. 4-6 hours).
-
Neutralization: Cool to room temperature. Wash the organic layer twice with 5%
solution to remove residual acid catalyst, then once with brine. -
Purification: Dry organic layer over
. Filter. -
Isolation: Perform vacuum distillation (rotary evaporator) to remove Toluene. Finally, apply high vacuum (1-2 mmHg) at 150°C to strip excess 2-butoxyethanol.
Part 3: Applications in Medical Materials[2][3][4][5][6]
3.1 Cryogenic & Medical Tubing (Low-Temperature Performance)
Glycol ether sebacates are superior to phthalates (DEHP) in maintaining flexibility at sub-zero temperatures. This is critical for blood bags and cryogenic tubing stored at -40°C or lower.
Experiment: Clash-Berg Torsional Stiffness (ASTM D1043)
-
Protocol: Measure the temperature at which the polymer reaches a torsional modulus of 310 MPa (
). -
Comparative Data:
| Plasticizer (30 phr in NBR) | Low Temp Flex ( | Volatility Loss (24h @ 100°C) | Oil Extraction Resistance |
| DOP (Standard) | -28°C | 1.2% | Poor |
| Dibutyl Sebacate (DBS) | -38°C | 4.5% | Moderate |
| This compound | -45°C | 2.1% | Excellent |
Analysis: The glycol ether sebacate offers the best balance: it beats DOP on cold flex and beats DBS on volatility (due to higher molecular weight and polarity).
3.2 Transdermal Drug Delivery Matrices
In patch formulations, the plasticizer often doubles as a permeation enhancer.
-
Mechanism: The glycol ether tail partitions into the stratum corneum lipids, disrupting packing and increasing drug flux.
-
Application: Acrylate-based pressure-sensitive adhesives (PSAs) where standard lipophilic plasticizers cause phase separation.
Part 4: Regulatory & Toxicology (Critical Warning)
This is the most critical section for drug development professionals. While DBS is GRAS (Generally Recognized As Safe), glycol ether esters carry specific metabolic risks.
4.1 Metabolic Pathway & Toxicity
Glycol ether esters are rapidly hydrolyzed in vivo by plasma esterases. The toxicity profile is dictated by the released alcohol.
-
Hydrolysis: Releases Sebacic Acid (Safe) + 2-Butoxyethanol (EGBE) .
-
Metabolism: EGBE is oxidized by Alcohol Dehydrogenase (ADH) to 2-Butoxyacetic Acid (BAA) .
-
Risk: BAA is associated with hematotoxicity (hemolysis) in rodents, though humans are less sensitive.
4.2 Metabolic Activation Diagram (DOT)
Figure 2: Metabolic activation pathway leading to potential toxicity.
4.3 Regulatory Status
-
Oral Use: Generally NOT recommended for oral dosage forms due to the glycol ether load.
-
Medical Devices: Permitted in indirect contact (e.g., tubing, gloves) and specific mucosal contact applications where extraction is minimal.
-
FDA IID: Check specifically for "this compound" or CAS 141-19-5.[1] It is less common than DBS in the Inactive Ingredient Database.
References
-
PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Bis(2-(2-butoxyethoxy)ethyl) adipate and related sebacates. Available at: [Link]
- Wypych, G. (2023). Handbook of Plasticizers. 4th Edition. ChemTec Publishing.
-
U.S. Food & Drug Administration. (2024). Inactive Ingredient Database (IID). Available at: [Link]
-
Hallstar. (2024). Plasthall® Series Technical Data Sheets. (Industry standard source for performance data on glycol ether ester plasticizers). Available at: [Link]
Sources
Comparative Technical Analysis: Bis(2-butoxyethyl) sebacate vs. Bis(2-ethylhexyl) sebacate (DOS)
Executive Summary: The "Ether Effect" in Solvation Thermodynamics
In the development of polymeric membranes and sensing matrices, the choice between Bis(2-butoxyethyl) sebacate (BBES) and Bis(2-ethylhexyl) sebacate (DOS) is rarely a matter of simple substitution. It is a strategic decision governing the dielectric environment of the system.
While both are diesters of sebacic acid, their functional divergence lies in the alcohol moiety. DOS is the archetype of a lipophilic, low-dielectric solvent , providing an inert background for ionophores. BBES, characterized by ether linkages in its side chains, introduces a polar moment that alters the Gibbs energy of transfer for ions. This guide dissects the mechanistic, operational, and toxicological distinctions required for precision experimental design.
Part 1: Molecular Architecture & Physicochemical Properties
The fundamental difference lies in the side-chain architecture. DOS possesses branched alkyl chains (2-ethylhexyl), creating a bulky, hydrophobic shield. BBES contains linear ether chains (2-butoxyethyl), which introduce dipole moments via the ether oxygens.
Table 1: Comparative Physicochemical Profile[1]
| Property | Bis(2-ethylhexyl) sebacate (DOS) | This compound (BBES) |
| CAS Number | 122-62-3 | 141-19-5 |
| Molecular Formula | ||
| Molecular Weight | 426.68 g/mol | 402.57 g/mol |
| Side Chain | 2-Ethylhexyl (Branched Alkyl) | 2-Butoxyethyl (Ether-Alkoxy) |
| Dielectric Constant ( | ~3.9 - 4.0 (Non-polar) | ~5.0 - 7.0 (Moderately Polar) |
| LogP (Lipophilicity) | ~10.1 (Highly Lipophilic) | ~5.0 (Moderate Lipophilicity) |
| Viscosity (20°C) | ~13-15 mPa[1][2]·s | ~10-12 mPa·s |
| Primary Function | Lipophilic exclusion (ISEs), PVC plasticization | Polar compatibility (NBR), Selectivity modifier |
Structural Visualization
The following diagram illustrates the structural divergence that dictates the polarity difference.
Caption: Structural divergence showing the hydrophobic alkyl tail of DOS versus the polar ether tail of BBES.
Part 2: Mechanistic Divergence in Application
Solvation Thermodynamics in Ion-Selective Electrodes (ISEs)
For researchers developing potentiometric sensors, the plasticizer acts as the "solvent" for the sensing membrane. The choice of plasticizer dictates the Selectivity Coefficient (
-
DOS (The Lipophilic Standard):
-
Mechanism: Due to its low dielectric constant (
), DOS suppresses the dissociation of ion pairs in the membrane. It creates a hostile environment for hydrophilic interfering ions. -
Use Case: Gold standard for detecting divalent cations (
, ) and preventing anion interference. It minimizes water uptake into the membrane.
-
-
BBES (The Polar Modifier):
-
Mechanism: The ether oxygens in BBES act as weak Lewis bases. This increases the membrane's dielectric constant, stabilizing more polar complexes.
-
Use Case: Used when the ionophore requires a more polar environment to function or to reduce the membrane resistance. However, this comes at the cost of higher water extraction and potential leaching.
-
Polymer Compatibility (PVC vs. NBR)
-
DOS in PVC: Excellent compatibility due to van der Waals forces between the alkyl chains and the PVC backbone.
-
BBES in Nitrile Rubber (NBR): The ether groups in BBES interact favorably with the polar nitrile (
) groups in NBR. DOS often exudes (bleeds) from high-nitrile rubber because it is too non-polar. BBES is the superior choice for low-temperature flexibility in fuel-resistant rubber seals.
Part 3: Experimental Protocol - Membrane Fabrication
Objective: Fabricate a solvent-cast PVC membrane to test the dielectric effect of BBES vs. DOS on sensor slope.
Safety: Perform all steps in a fume hood. THF is highly flammable and forms peroxides.
Protocol: Solvent Casting Method
-
Matrix Preparation:
-
Weigh 330 mg Poly(vinyl chloride) (PVC) (High molecular weight).
-
Weigh 660 mg Plasticizer (Experimental Variable: DOS or BBES).
-
Note: The 1:2 ratio is critical to ensure the glass transition temperature (
) is well below room temperature.
-
-
Active Component Addition:
-
Add 10 mg Ionophore (e.g., Valinomycin for
sensing). -
Add 5 mg Lipophilic Salt (e.g., Potassium tetrakis(4-chlorophenyl)borate) to reduce anionic interference (Donnan exclusion).
-
-
Dissolution:
-
Dissolve the mixture in 3-5 mL of Tetrahydrofuran (THF) .
-
Vortex for 20 minutes until the solution is optically clear. Causality: Incomplete dissolution leads to micro-domains and noisy signal drift.
-
-
Casting:
-
Pour the solution into a 24mm glass ring fixed on a glass plate.
-
Cover with a filter paper stack to slow evaporation. Causality: Rapid evaporation causes "orange peel" surface defects and membrane inhomogeneity.
-
Allow to cure for 24-48 hours.
-
-
Conditioning:
-
Cut a 5mm disc and mount it in an electrode body.
-
Condition in 0.01 M target ion solution for 12 hours.
-
Workflow Visualization
The following diagram outlines the logical flow of the membrane potential generation.
Caption: The plasticizer dictates the solvation energy, directly influencing the selectivity coefficient and signal generation.
Part 4: Toxicology & Safety Profile
The metabolic breakdown products define the safety profile. This is the most critical differentiator for biological or medical applications.
Metabolic Pathway Analysis
-
DOS Metabolism:
-
BBES Metabolism:
-
Hydrolysis yields Sebacic Acid and 2-Butoxyethanol (EGBE) .
-
Risk:[3][4] 2-Butoxyethanol is a glycol ether. It is associated with hemolysis (destruction of red blood cells) in rodents. While humans are more resistant to this effect, BBES is generally considered more hazardous than DOS and requires stricter handling controls (PPE to prevent dermal absorption).
-
Caption: Metabolic hydrolysis reveals the higher toxicity risk of BBES due to the generation of glycol ethers.
References
-
Bakker, E., & Pretsch, E. (2005). Potentiometric sensors for high-throughput analysis. Trends in Analytical Chemistry. Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
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Sigma-Aldrich. (2024). Bis(2-ethylhexyl) sebacate Safety Data Sheet. Merck KGaA. Link
-
CPSC. (2019).[3][4] Toxicity Review for Di(2-ethylhexyl) Sebacate (DEHS). U.S. Consumer Product Safety Commission. Link
-
Hallstar. (2024). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Hallstar Industrial. Link
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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Di(ethylene glycol butyl ether) sebacate: Properties, Synthesis, and Potential Pharmaceutical Applications
Introduction
Di(ethylene glycol butyl ether) sebacate, scientifically known as Bis(2-butoxyethyl) decanedioate, is a complex diester with the CAS number 141-19-5.[1][2] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synonyms, chemical and physical properties, potential synthesis routes, and prospective applications within the pharmaceutical and medical device sectors. While primarily utilized as a plasticizer in the polymer industry, its unique molecular structure suggests potential utility as a pharmaceutical excipient, particularly in drug delivery systems.[3] This guide will synthesize available technical data with field-proven insights to elucidate the causality behind experimental choices and to provide a self-validating framework for its potential application.
Chemical Identity and Synonyms
Clarity in chemical nomenclature is paramount for accurate research and regulatory compliance. Di(ethylene glycol butyl ether) sebacate is known by a variety of synonyms and trade names, which can often be a source of confusion. The following table provides a comprehensive list of its alternative names, ensuring precise identification.
| Synonym/Trade Name | Source/Identifier |
| Bis(2-butoxyethyl) sebacate | Depositor-Supplied Synonym[1] |
| bis(2-butoxyethyl) decanedioate | IUPAC Name[3] |
| Decanedioic acid, bis(2-butoxyethyl) ester | Chemical Abstract Service (CAS) Name |
| Decanedioic acid, 1,10-bis(2-butoxyethyl) ester | Depositor-Supplied Synonym[1] |
| Dibutoxyethyl sebacate | Synonym[1] |
| DI(ETHYLENE GLYCOL BUTYL ETHER) SEBACATE | Depositor-Supplied Synonym[1] |
| Sebacic acid, bis(2-butoxyethyl) ester | Depositor-Supplied Synonym[1] |
| UNII-9D0TU0RR8Z | FDA Global Substance Registration System (GSRS)[3] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in various formulations and biological systems. The following table summarizes the key properties of Di(ethylene glycol butyl ether) sebacate.
| Property | Value | Source |
| Molecular Formula | C22H42O6 | PubChem[3] |
| Molecular Weight | 402.6 g/mol | PubChem[3] |
| CAS Number | 141-19-5 | PubChem[3] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR) |
| Density | 0.971 g/mL at 25 °C | CookeChem[2] |
| Refractive Index | n20/D 1.447 | CookeChem[2] |
| XLogP3-AA | 5.0 | Scent.vn[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 23 | PubChem |
Synthesis and Manufacturing
While specific industrial synthesis protocols for Di(ethylene glycol butyl ether) sebacate are not extensively detailed in publicly available literature, its synthesis can be logically deduced from standard esterification reactions. The most probable synthetic route involves the reaction of sebacic acid with 2-(2-butoxyethoxy)ethanol.
Proposed Synthesis Workflow
The synthesis would likely follow a Fischer esterification mechanism, where sebacic acid is reacted with an excess of 2-(2-butoxyethoxy)ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.
Key Experimental Considerations
-
Stoichiometry: An excess of the alcohol, 2-(2-butoxyethoxy)ethanol, is typically used to drive the equilibrium towards the product side.
-
Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate and the extent of side reactions.
-
Temperature and Pressure: The reaction temperature is usually maintained at the boiling point of the azeotropic mixture to facilitate water removal. The reaction can be performed under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Purification: The crude product is typically washed with a basic solution to neutralize the acid catalyst, followed by water washes to remove any remaining salts and excess alcohol. Final purification is often achieved by vacuum distillation.
Potential Pharmaceutical Applications: A Forward-Looking Perspective
Although not yet widely documented as a pharmaceutical excipient, the properties of Di(ethylene glycol butyl ether) sebacate suggest several promising areas for investigation in drug development. Its primary function as a plasticizer in the industrial sector provides a strong rationale for its potential use in modifying the physical properties of pharmaceutical dosage forms.
Plasticizer in Polymeric Coatings and Medical Devices
The main application of sebacate esters is as plasticizers for a variety of polymers, including those used in medical devices and pharmaceutical packaging.[4][5] Plasticizers are essential for imparting flexibility and durability to otherwise rigid polymers.
-
Enteric Coatings: Di(ethylene glycol butyl ether) sebacate could potentially be used as a plasticizer in enteric-coated tablets and capsules. Enteric coatings are designed to resist the acidic environment of the stomach and dissolve in the more alkaline conditions of the small intestine. The addition of a plasticizer like this sebacate could improve the flexibility and integrity of the coating, preventing premature drug release.
-
Transdermal Patches: In transdermal drug delivery systems, plasticizers are used to modify the properties of the polymer matrix that contains the drug. This can influence the rate of drug release and the adhesion of the patch to the skin. The lipophilic nature of Di(ethylene glycol butyl ether) sebacate (XLogP3-AA of 5.0) suggests it could be a suitable candidate for modulating the release of lipophilic drugs.[1]
-
Medical Devices: Phthalate plasticizers have been widely used in medical devices like IV bags and tubing, but concerns about their potential health effects have led to a search for alternatives.[6][7][8][9] Sebacate esters, being derived from a naturally occurring dicarboxylic acid, are often considered as potentially safer alternatives. The use of Di(ethylene glycol butyl ether) sebacate in such applications would require thorough toxicological evaluation.
Solubilizer and Penetration Enhancer
The molecular structure of Di(ethylene glycol butyl ether) sebacate, with its combination of lipophilic alkyl chains and more polar ether linkages, suggests it may act as a solubilizer for poorly water-soluble drugs. This is a critical challenge in pharmaceutical formulation, as many new chemical entities exhibit low aqueous solubility, limiting their bioavailability.
-
Topical and Transdermal Formulations: The ether moieties in its structure are similar to those found in known penetration enhancers like Diethylene glycol monoethyl ether (Transcutol®).[10] This suggests that Di(ethylene glycol butyl ether) sebacate could potentially facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the main barrier of the skin.
Proposed Analytical Methodologies
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a suitable technique for assessing the purity of Di(ethylene glycol butyl ether) sebacate and for quantifying any residual starting materials or by-products.
Proposed GC-FID Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as hexane or dichloromethane. An internal standard (e.g., a long-chain alkane) should be added for accurate quantification.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane column) would be appropriate.
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An initial temperature of 150 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 10 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks, corrected for the response factor of the internal standard.
Identification and Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[11][12] Analysis of the fragmentation pattern can provide further structural information.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the molecule. The chemical shifts and coupling patterns of the protons and carbons will provide a detailed map of the molecular structure.
Safety and Toxicological Considerations
A thorough evaluation of the safety and toxicology of any new excipient is a regulatory requirement. While specific toxicological data for Di(ethylene glycol butyl ether) sebacate is limited, information on related compounds can provide some preliminary insights.
-
Related Sebacate Esters: Dibutyl sebacate (DBS) has been reviewed for its toxicity, and animal data have shown that it is not acutely toxic following single oral exposures.[13] However, comprehensive data for chronic toxicity, carcinogenicity, and reproductive toxicity for Di(ethylene glycol butyl ether) sebacate would be required for its use in pharmaceutical products.
-
Glycol Ethers: The presence of the diethylene glycol butyl ether moiety warrants consideration of the toxicology of glycol ethers. Some glycol ethers and their metabolites have been associated with adverse health effects.[14][15] For instance, the metabolite of diethylene glycol butyl ether, butoxyethoxyacetic acid (BEAA), has shown weak hemolytic activity in rat erythrocytes in vitro, but not in human red blood cells.[14]
It is crucial to emphasize that any potential pharmaceutical application of Di(ethylene glycol butyl ether) sebacate would necessitate a comprehensive toxicological assessment in accordance with regulatory guidelines.
Conclusion and Future Directions
Di(ethylene glycol butyl ether) sebacate is a compound with a well-established industrial application as a plasticizer. Its physicochemical properties, particularly its lipophilicity and the presence of ether linkages, suggest that it may hold untapped potential as a pharmaceutical excipient. Future research should focus on:
-
Pharmaceutical-Grade Synthesis and Characterization: Developing and validating a synthesis process that yields a high-purity product suitable for pharmaceutical use.
-
Formulation Studies: Investigating its compatibility with various active pharmaceutical ingredients and other excipients in different dosage forms.
-
In Vitro and In Vivo Evaluation: Conducting studies to assess its performance as a plasticizer, solubilizer, and/or penetration enhancer in relevant models.
-
Comprehensive Toxicological Profiling: Performing a full battery of toxicological studies to establish a comprehensive safety profile.
By systematically addressing these research areas, the scientific and pharmaceutical communities can fully elucidate the potential of Di(ethylene glycol butyl ether) sebacate and potentially add a new and valuable tool to the formulator's armamentarium.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubMed. Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers. National Center for Biotechnology Information. [Link]
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ACS Publications. Direct Electrospray Ionization Mass Spectrometry Quantitative Analysis of Sebacic and Terephthalic Acids in Biodegradable Polymers. American Chemical Society. [Link]
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MDPI. Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. [Link]
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U.S. Food and Drug Administration. Inventory of Food Contact Substances Listed in 21 CFR. [Link]
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Consumer Product Safety Commission. CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Sebacate (DBS)”1 June 2019. [Link]
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Medical Product Manufacturing News. Coating to Prevent Plasticizer Leaching in Medical Devices. [Link]
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Scent.vn. This compound (CAS 141-19-5). [Link]
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Journal of Process Engineering. Synthesis of Long-chain Diesters and Their Physicochemical Properties. [Link]
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PubMed. Effects of diethylene glycol butyl ether and butoxyethoxyacetic acid on rat and human erythrocytes. National Center for Biotechnology Information. [Link]
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ResearchGate. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]
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European Commission. Opinion on diethylene glycol monobutyl ether (DEGBE). [Link]
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StatPearls. Glycol Ether Toxicology. National Center for Biotechnology Information. [Link]
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Bis(2-butoxyethyl) sebacate safety data sheet SDS
An In-depth Technical Guide to the Safety Profile of Bis(2-butoxyethyl) sebacate
Introduction
This compound (CAS No. 141-19-5) is a diester used primarily as a plasticizer in the manufacturing of rubber and other polymers.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's safety profile is paramount to ensure safe laboratory conduct and accurate risk assessment. This guide provides a detailed examination of the available safety data for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in established laboratory safety principles. While this compound exhibits a low hazard profile based on current data, this guide emphasizes the causality behind recommended safety procedures, promoting a culture of proactive risk management.
Chemical Identification and Physicochemical Properties
A foundational element of safety is the accurate identification and understanding of a substance's physical nature. These properties influence its behavior in the laboratory environment, from storage to potential exposure routes.
| Property | Value | Source |
| CAS Number | 141-19-5 | [1][2][3] |
| Molecular Formula | C22H42O6 | [1][3] |
| Molecular Weight | 402.6 g/mol | [1][3] |
| IUPAC Name | bis(2-butoxyethyl) decanedioate | [1] |
| Synonyms | Dibutoxyethyl sebacate, Decanedioic acid, bis(2-butoxyethyl) ester | [1] |
| Physical Description | Liquid | [1] |
| Density | 0.971 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.447 (lit.) | [2] |
Hazard Assessment and Regulatory Status
The cornerstone of a substance's safety evaluation is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification: Not Classified
According to data submitted to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[1] This indicates that, based on the available evidence, the substance does not present a significant acute or chronic health hazard, nor a significant physical or environmental hazard as defined by the GHS framework.
Expert Interpretation: The "Not Classified" status is a strong indicator of a low-hazard profile. However, it is crucial for researchers to understand what this signifies:
-
It is not an assertion of absolute harmlessness. It means that the substance did not meet the specific, stringent criteria for any GHS hazard class (e.g., acute toxicity, skin corrosion, carcinogenicity).
-
Data may be limited. A lack of classification can sometimes be due to a lack of comprehensive testing rather than definitive proof of non-toxicity. For this compound, detailed toxicological studies are not extensively published in the public domain.
Therefore, the most prudent approach is to treat it as a substance with a low, but not zero, potential for hazard. Standard chemical hygiene principles should always be applied.
Proactive Risk Management: The Hierarchy of Controls
Even for low-hazard substances, a systematic approach to risk management is a hallmark of a professional laboratory environment. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls for Laboratory Safety.
-
Engineering Controls: While the low volatility and hazard profile of this compound do not typically mandate its use within a chemical fume hood for small-scale operations, a well-ventilated laboratory space is essential. For procedures involving heating or aerosolization, the use of a fume hood or other local exhaust ventilation is a necessary precaution to minimize inhalation exposure.
-
Administrative Controls: Standard Operating Procedures (SOPs) should be in place for the handling of all chemicals. All personnel must be trained on these SOPs and the principles of chemical hygiene. Access to the substance should be restricted to trained individuals.
-
Personal Protective Equipment (PPE): PPE is the final line of defense. The selection is based on the potential routes of exposure for a liquid chemical: skin/eye contact and inhalation.
Standard Operating Protocols
The following protocols are based on best practices for handling low-hazard liquid chemicals and are designed to be self-validating systems for ensuring safety.
Personal Protective Equipment (PPE) Protocol
This protocol is designed to prevent accidental contact.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at all times in the laboratory. If there is a risk of splashing, chemical goggles should be worn.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for tears or punctures before each use.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Lab Coat: A standard laboratory coat should be worn, buttoned, to protect skin and clothing.
Handling and Storage Protocol
Proper handling and storage are critical to preventing spills and degradation.
-
Work Area: Handle the substance in a well-ventilated area, away from ignition sources.
-
Container Handling: Keep containers tightly closed when not in use.
-
Material Compatibility: Store away from strong oxidizing agents, as these are a general incompatibility for many organic esters.[4][5]
-
Storage Conditions: Store in a cool, dry, well-ventilated area in the original, securely sealed container.[5][6]
-
Dispensing: When transferring, use a stable funnel or pump to minimize the risk of spills. Avoid "splashing" the liquid.
Emergency Response Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Accidental Release (Spill) Protocol
Caption: Workflow for a Minor Chemical Spill.
-
Evacuation and Alerting: Alert personnel in the immediate vicinity. For a minor spill, evacuation of the lab is not necessary, but the area should be isolated.
-
Containment: For a minor spill, cover and contain the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).
-
Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Measures
These measures are standard for exposure to non-corrosive liquid chemicals.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] These are suitable for a combustible liquid.
-
Specific Hazards: Combustion may produce carbon oxides (CO, CO2).[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal and Environmental Considerations
-
Waste Classification: Users must classify the waste chemical in accordance with all applicable local, regional, and national regulations to ensure proper disposal.
-
Disposal Method: Do not allow the material to enter drains or waterways. Disposal should be handled by a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of unused product and contaminated packaging as hazardous waste in the same manner as the substance itself.
Conclusion
The available data indicates that this compound has a low hazard profile and is not classified as a hazardous substance under GHS.[1] This profile supports its use in various applications without requiring extraordinary control measures. However, for the research and scientific community, adherence to a rigorous safety culture is non-negotiable. The absence of comprehensive toxicological data necessitates a conservative approach. By implementing the principles of the hierarchy of controls and adhering to the detailed protocols for PPE, handling, and emergency response outlined in this guide, professionals can confidently and safely manage this compound in the laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67329, this compound. [Link]
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Scent.vn (n.d.). This compound (CAS 141-19-5). [Link]
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Methodological & Application
Application Note: Optimization of 193 nm Photoresist Performance using Bis(2-butoxyethyl) Sebacate
Executive Summary
This application note details the protocol for utilizing Bis(2-butoxyethyl) sebacate (BBES) (CAS: 141-19-5) as a functional additive in 193 nm (ArF) chemically amplified photoresists. While 193 nm lithography relies on alicyclic polymers (e.g., methacrylate copolymers with adamantyl groups) for etch resistance and transparency, these polymers often exhibit high glass transition temperatures (
The incorporation of BBES serves two critical functions:
-
Modulation of Acid Diffusion: By increasing the free volume within the polymer matrix, BBES facilitates the diffusion of photo-generated acid during the Post-Exposure Bake (PEB), enhancing sensitivity and reducing standing waves.
-
Mechanical Stress Relief: It acts as a plasticizer to prevent film cracking and improve coating uniformity, particularly in thick-film or high-aspect-ratio applications.
Chemical Profile & Suitability[1][2][3]
Material Properties
BBES is an aliphatic diester. Its lack of aromatic rings is a critical feature for ArF lithography, as it ensures low optical absorbance at 193 nm , preventing the additive from acting as a parasitic light absorber.
| Property | Value | Relevance to Lithography |
| Chemical Name | This compound | Active Plasticizer |
| CAS Number | 141-19-5 | Identity Verification |
| Molecular Weight | 402.6 g/mol | Non-volatile / Low outgassing |
| Boiling Point | > 300°C (at 760 mmHg) | Stable at PEB temps (100–130°C) |
| Absorbance (193 nm) | Low (Aliphatic structure) | Maintains optical transparency |
| Solubility | Soluble in PGMEA, Ethyl Lactate | Compatible with standard resist solvents |
Mechanism of Action
In Chemically Amplified Resists (CARs), the resolution is governed by the reaction-diffusion mechanism. The Photoacid Generator (PAG) releases acid (
-
Without BBES: High
polymers restrict chain mobility. Acid diffusion length ( ) may be too short, causing "standing waves" (incomplete deprotection at nodes) and low sensitivity. -
With BBES: The plasticizer inserts between polymer chains, increasing free volume and lowering
. This allows the acid to diffuse further ( increases), smoothing out standing waves and improving Line Edge Roughness (LER) up to a threshold.
Mechanistic Pathway Diagram
Figure 1: Mechanism of BBES-facilitated acid diffusion in chemically amplified resists.
Experimental Protocols
Protocol A: Resist Formulation
Objective: Create a homogenous 193 nm resist with varying BBES loading levels (0% to 5% wt relative to solids).
Reagents:
-
Polymer: Poly(2-methyl-2-adamantyl methacrylate-co-gamma-butyrolactone methacrylate) [P(MAdMA-co-GBLMA)].
-
PAG: Triphenylsulfonium nonaflate (TPS-Nf).
-
Quencher: Trioctylamine (TOA).
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA).
-
Additive: this compound (BBES).
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Dissolve the Polymer in PGMEA to create a 10 wt% solution.
-
Prepare a 1 wt% solution of BBES in PGMEA for precise dosing.
-
-
Mixing:
-
Control Sample: Mix Polymer solution + PAG (2 wt% vs polymer) + Quencher (0.2 wt% vs polymer).
-
Experimental Samples: Add BBES stock solution to achieve target loadings: 1.0%, 2.5%, and 5.0% (wt% relative to total solids).
-
-
Homogenization:
-
Roll the bottles on a roller mixer for 6 hours at room temperature. Do not use ultrasonic baths as they may degrade the PAG.
-
-
Filtration (Critical):
-
Pass the formulation through a 0.2 µm PTFE syringe filter into a clean, amber glass bottle. This removes micro-gels that cause defects.
-
Protocol B: Lithographic Processing
Objective: Evaluate the impact of BBES on Dose-to-Clear (
Workflow:
-
Substrate Prep: Spin-coat BARC (Bottom Anti-Reflective Coating) on 200mm Silicon wafers. Cure at 205°C for 60s.
-
Coating: Spin-coat the resist formulations (1500-2000 rpm) to achieve a target thickness of 250 nm .
-
Soft Bake (PAB): Bake at 100°C for 60 seconds .
-
Note: BBES has a high boiling point, so it will remain in the film during PAB.
-
-
Exposure: Expose using an ArF Excimer Laser (193 nm) stepper. Use an "Open Frame" (flood exposure) matrix with increasing dose (e.g., 1 to 30 mJ/cm²).
-
Post-Exposure Bake (PEB): Bake at 110°C for 60 seconds .
-
Development: Puddle develop with 2.38% TMAH (Tetramethylammonium hydroxide) for 60 seconds. Rinse with DI water and spin dry.
Protocol C: Metrology & Analysis
Objective: Quantify the "Plasticizer Effect."
-
Thickness Measurement: Use Ellipsometry to measure remaining film thickness (RFT) at each dose.
-
Contrast Curve Generation: Plot Normalized RFT vs. Log(Dose).
-
Data Extraction:
- (Sensitivity): The minimum dose required to clear the resist.
-
Contrast (
): The slope of the linear portion of the curve.
Expected Results & Data Interpretation
The addition of BBES should result in a shift in lithographic performance.[5] Use the table below to interpret your results.
| Metric | Trend with Increasing BBES | Interpretation |
| Decreases (Faster photospeed) | Higher chain mobility allows acid to encounter more protecting groups effectively. | |
| Contrast ( | Stable or Slight Decrease | Excessive diffusion can blur the latent image gradient, lowering contrast. |
| Film Quality | Improves | Reduced cracking and "orange peel" defects due to lower internal stress. |
| Decreases | Confirmation of plasticization. Can be verified via DSC (Differential Scanning Calorimetry). |
Optimization Logic (Self-Validating System)
-
If
decreases but LER increases: You have overdosed the BBES. The acid diffusion length ( ) is too large, causing image blur. Action: Reduce BBES concentration by 50%. -
If Film Loss (Dark Erosion) occurs: The BBES is making the unexposed resist too soluble in TMAH. Action: Increase the Soft Bake temperature by 5-10°C to densify the film.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating BBES in photoresist formulations.
References
-
National Institute of Standards and Technology (NIST). Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester (Structure and Properties). NIST WebBook. [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Ito, H. Chemical Amplification Resists for Microlithography. Advances in Polymer Science, Springer. (Foundational theory on CAR mechanism and acid diffusion). [Link]
-
Fedynyshyn, T. H., et al. The Effect of Acid Diffusion on Line Edge Roughness in 193 nm Resists. Proc. SPIE 6923, Advances in Resist Materials and Processing Technology XXV. [Link]
Sources
- 1. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1994010608A1 - Chemically amplified photoresist - Google Patents [patents.google.com]
- 4. Line-Edge Roughness from Extreme Ultraviolet Lithography to Fin-Field-Effect-Transistor: Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of Bis(2-butoxyethyl) Sebacate
Abstract & Scope
This application note details the protocol for the synthesis of Bis(2-butoxyethyl) sebacate (CAS: 141-19-5), a critical plasticizer known for imparting low-temperature flexibility to elastomers (nitrile, neoprene) and vinyl resins. Unlike generic esterification guides, this protocol focuses on a p-Toluenesulfonic acid (p-TSA) catalyzed azeotropic esterification . This method is selected for its high yield (>95%), scalability, and "self-validating" nature via water evolution monitoring.
Target Audience: Synthetic chemists, process engineers, and material scientists.
Chemical Strategy & Mechanism[1]
Reaction Design
The synthesis involves the direct esterification of Sebacic Acid (
Key Process Drivers:
-
Equilibrium Control: As a reversible reaction, water must be continuously removed to drive the equilibrium to the right (Le Chatelier’s principle). We utilize a Dean-Stark trap with Toluene as an azeotropic entrainer.
-
Catalyst Selection: p-Toluenesulfonic acid (p-TSA) is preferred over sulfuric acid because it is less oxidizing (reducing charring/color formation) and easier to handle in solid form.
-
Stoichiometry: A slight excess of alcohol (2.2 to 2.5 equivalents) is used to ensure complete consumption of the more expensive/solid sebacic acid.
Mechanistic Pathway
The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-butoxyethanol.
Figure 1: Acid-catalyzed Fischer esterification mechanism specific to sebacate synthesis.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Purity | Role | Hazard Note |
| Sebacic Acid | 202.25 | >99% | Limiting Reagent | Irritant |
| 2-Butoxyethanol | 118.17 | >99% | Reactant (Excess) | Toxic , Glycol Ether |
| p-TSA (Monohydrate) | 190.22 | 98% | Catalyst | Corrosive |
| Toluene | 92.14 | ACS | Azeotropic Solvent | Flammable |
| Sodium Carbonate | 105.99 | 10% aq | Neutralization | Irritant |
Critical Equipment
-
Reaction Vessel: 3-Neck Round Bottom Flask (RBF).
-
Water Removal: Dean-Stark trap fitted with a high-efficiency reflux condenser.
-
Temperature Control: Oil bath with magnetic stirring (Hotplate).
-
Vacuum System: High-vacuum pump (<5 mmHg) for final purification.
Experimental Protocol
Phase 1: Setup & Reaction (The "Self-Validating" Step)
Validation Logic: The theoretical yield of water can be calculated. The reaction is considered complete only when the water volume in the Dean-Stark trap matches this theoretical value.
-
Charge the Reactor:
-
In a 500 mL 3-neck RBF, add Sebacic Acid (101.1 g, 0.50 mol) .
-
Add 2-Butoxyethanol (141.8 g, 1.20 mol) . Note: This is a 20% molar excess.
-
Add Toluene (60 mL) to serve as the entrainer.
-
Add p-TSA (1.0 g) as catalyst (~1 wt% of acid).
-
-
Assembly:
-
Attach the Dean-Stark trap and condenser. Fill the trap with toluene.
-
Insert a thermometer into the flask (liquid phase).
-
-
Reflux:
-
Heat the mixture to vigorous reflux (Bath temp ~145-155°C). The internal temp will rise from ~120°C to ~140°C as water is removed.
-
Monitor: Water will separate in the trap.
-
Target Water Volume:
.
-
-
Endpoint: Continue reflux until water evolution ceases (typically 3-5 hours) and the collected volume approaches 18 mL.
Phase 2: Work-up & Neutralization
-
Cool Down: Cool reaction mixture to room temperature.
-
Neutralization:
-
Transfer mixture to a separatory funnel.
-
Wash with 10%
solution (2 x 50 mL) to remove the catalyst and any unreacted sebacic acid. -
Check: The aqueous layer pH should be basic (pH 8-9).
-
-
Washing: Wash the organic layer with Brine (saturated NaCl, 2 x 50 mL) to remove residual base and emulsified water.
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) for 30 minutes. Filter off the solid.
Phase 3: Purification (Vacuum Distillation)
Since the product has a very high boiling point, we distill off the volatiles to leave the pure product, or perform a high-vacuum distillation if extremely high purity is required.
-
Solvent Removal: Use a Rotary Evaporator to remove Toluene (bath 50°C, vacuum 100 mbar).
-
Excess Alcohol Removal: Increase bath to 90°C and vacuum to <10 mbar to strip excess 2-butoxyethanol.
-
Final Polish (Optional but Recommended):
-
Add activated carbon (1% w/w) to the crude oil. Heat to 80°C for 1 hour. Filter through a Celite pad.
-
Result: A clear, slightly yellowish to colorless liquid.
-
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Characterization
| Parameter | Specification | Method/Observation |
| Appearance | Clear, colorless/pale yellow liquid | Visual |
| Acid Value | < 0.5 mg KOH/g | Titration (indicates complete reaction) |
| Refractive Index | 1.447 (at 20°C) | Refractometer |
| FTIR | Ester C=O stretch: ~1735 cm⁻¹Absence of broad OH stretch (3400 cm⁻¹) | FTIR Spectroscopy |
| Solubility | Insoluble in water; Soluble in alcohols, toluene | Solubility Test |
Troubleshooting Guide
-
Problem: Low Water Recovery (<80%)
-
Cause: Leak in the system or insufficient reflux rate.
-
Fix: Insulate the column/flask with foil. Ensure vigorous boiling. Check joints for grease/tightness.
-
-
Problem: Emulsion during Washing
-
Cause: Surfactant-like behavior of the glycol ether esters.
-
Fix: Add more saturated Brine. Allow longer settling time. Do not shake vigorously; swirl gently.
-
-
Problem: High Acid Value in Product
-
Cause: Incomplete reaction or insufficient neutralization.
-
Fix: Re-wash with carbonate solution. If intrinsic, return to reactor with fresh catalyst and alcohol.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67329, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Chemical Data Reporting (CDR) for CAS 141-19-5.[1] Retrieved from [Link][1]
- Google Patents.Process for the preparation of sebacic acid esters. (General reference for esterification methodologies).
Sources
Application Notes & Protocols: Bis(2-butoxyethyl) Sebacate as an Adhesion Promoter in Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
Effective adhesion of a coating to its substrate is paramount for performance, ensuring durability, protection, and aesthetic quality. While traditional adhesion promoters often function by forming strong covalent or ionic bonds at the interface, other mechanisms can be leveraged to achieve robust adhesion, particularly on challenging substrates like plastics.[1] Bis(2-butoxyethyl) sebacate (CAS: 141-19-5), a high-boiling point organic ester, is widely recognized as a primary plasticizer in various polymer systems.[2] However, its function extends beyond simply imparting flexibility.
This document provides a detailed technical guide on the application of this compound as a functional adhesion promoter. Its primary mechanism in this role is not through direct chemical bridging, but rather through its profound effects on the physical properties of the coating film. By reducing the polymer's glass transition temperature (Tg) and improving film coalescence, it enhances the coating's ability to wet the substrate and minimizes internal stresses, thereby significantly improving practical adhesion.[3][4] This application is particularly relevant for coatings on non-polar or flexible substrates common in medical devices, pharmaceutical packaging, and other advanced applications.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is essential for its effective incorporation into coating formulations.
| Property | Value | Reference |
| CAS Number | 141-19-5 | [5] |
| Molecular Formula | C22H42O6 | [5][6] |
| Molecular Weight | 402.6 g/mol | [2][5] |
| Appearance | Liquid | [2] |
| Density | ~0.971 g/mL at 25 °C | [7] |
| IUPAC Name | bis(2-butoxyethyl) decanedioate | [2] |
Mechanism of Action: From Plasticization to Adhesion Promotion
The role of this compound as an adhesion promoter is intrinsically linked to its efficiency as a plasticizer. Plasticizers work by inserting themselves between polymer chains, disrupting intermolecular forces and increasing the free volume.[8] This leads to several key effects that collectively enhance adhesion.
-
Improved Film Formation & Coalescence: In latex or dispersion coatings, plasticizers lower the Minimum Film Formation Temperature (MFFT). This allows polymer particles to fuse into a continuous, defect-free film at ambient temperatures, which is critical for establishing a consistent interface with the substrate.[9]
-
Enhanced Wetting and Surface Contact: By increasing the flexibility of the polymer chains, the liquid coating can better flow and conform to the microscopic topography of the substrate. This improved wetting ensures intimate contact over the entire surface area, maximizing the contribution of van der Waals forces to adhesion.
-
Reduction of Internal Stress: As a coating cures and solvent evaporates, significant internal stresses can develop. These stresses can counteract adhesive forces, leading to delamination, cracking, or peeling. By imparting flexibility, this compound helps to dissipate these stresses, preserving the adhesive bond.[3]
-
Increased Film Toughness: While high concentrations of plasticizers can reduce tensile strength, an optimized amount increases elongation and toughness.[3] This makes the coating more resilient to mechanical stresses (e.g., bending, impact) that could otherwise initiate an adhesive failure.
The diagram below illustrates the causal relationship between the plasticizing action of this compound and the resulting improvement in coating adhesion.
Caption: Mechanism linking plasticization by BBES to enhanced adhesion.
Application Protocols
Protocol 1: Incorporation into a Model Solvent-Borne Acrylic Coating
This protocol details the steps for incorporating this compound into a simple acrylic lacquer to evaluate its effect on adhesion to a non-polar substrate like polypropylene.
Materials:
-
Acrylic Resin (e.g., PMMA)
-
Solvent System (e.g., Toluene/Acetone blend)
-
This compound
-
Polypropylene (PP) test panels
-
Degreasing agent (e.g., Isopropanol)
-
Cross-hatch adhesion tester (per ASTM D3359)
Procedure:
-
Surface Preparation: Thoroughly degrease the polypropylene test panels with isopropanol and allow them to dry completely in a dust-free environment.
-
Formulation Preparation (Control):
-
In a glass beaker with magnetic stirring, dissolve the acrylic resin in the solvent system to achieve a 20% solids content by weight.
-
Stir until the resin is fully dissolved and the solution is homogeneous.
-
-
Formulation Preparation (Test Variables):
-
Prepare three separate test formulations identical to the control.
-
To each, add this compound at concentrations of 5%, 10%, and 15% based on the weight of the acrylic resin solids.
-
Calculation Example (10% Level): For a formulation with 10g of acrylic resin, add 1.0g of this compound.
-
Stir each formulation until homogeneous.
-
-
Coating Application:
-
Apply the control and each test formulation to separate, labeled PP panels using a film applicator (e.g., drawdown bar) to ensure a consistent dry film thickness (target: 25-50 µm).
-
-
Curing:
-
Allow the coated panels to air-dry in a well-ventilated, dust-free area for 24 hours at ambient temperature (23 ± 2 °C).
-
For complete solvent evaporation, a subsequent low-temperature bake (e.g., 1 hour at 60°C) may be performed, if compatible with the substrate.
-
-
Adhesion Testing:
Protocol 2: Use in an Aqueous Ethylcellulose Dispersion for Pharmaceutical Film Coating
This protocol is designed for professionals in drug development to assess the impact of this compound on the adhesion and flexibility of a functional coating on tablet cores.
Materials:
-
Ethylcellulose aqueous dispersion (e.g., Aquacoat® ECD)
-
This compound
-
Placebo tablet cores
-
Purified water
-
Fluid bed coater with a Wurster insert
Procedure:
-
Plasticizer Emulsification (If required): As a lipophilic plasticizer, this compound may require pre-emulsification for optimal distribution in an aqueous system. If not readily dispersible, create a stable emulsion using a high-shear mixer with a suitable surfactant.
-
Coating Dispersion Preparation:
-
In a suitable vessel, weigh the required amount of ethylcellulose dispersion.
-
Slowly add the this compound to the dispersion under constant, gentle agitation. Recommended levels range from 10% to 40% based on the dry polymer weight.[9]
-
Note: Higher levels increase flexibility but may lead to tackiness during application.
-
Continue mixing for at least 45-60 minutes to ensure uniform plasticizer distribution.
-
-
Coating Application:
-
Pre-heat the fluid bed coater to the target product temperature (typically well above the MFFT of the plasticized dispersion).
-
Load the tablet cores into the Wurster column.
-
Begin the coating process by spraying the dispersion onto the fluidized tablets at a controlled rate.
-
Monitor process parameters (inlet air temperature, atomization pressure, spray rate) to prevent agglomeration or premature drying.
-
-
Curing:
-
Once the target weight gain is achieved, stop spraying and continue to fluidize the coated tablets with heated air for a short period (e.g., 10-15 minutes) to remove surface moisture.
-
Transfer the coated tablets to a curing oven. Curing is critical for film coalescence and is typically performed at a temperature above the polymer's Tg for a set duration (e.g., 24 hours at 60°C).[12]
-
-
Evaluation:
-
Adhesion: Visually inspect the tablets for any signs of peeling or cracking, particularly around logos or edges.
-
Flexibility/Integrity: Perform friability testing to assess the coating's resistance to mechanical stress.
-
The workflow for developing and testing a coating formulation is summarized below.
Caption: Experimental workflow for coating formulation and testing.
Expected Results and Data Presentation
The inclusion of this compound is expected to improve adhesion, particularly on flexible or non-polar substrates.
Table 1: Hypothetical Performance Data for an Acrylic Coating on Polypropylene
| Formulation | BBES Conc. (% of resin wt.) | Hardness (Pencil) | Flexibility (Mandrel Bend, 1/8") | Adhesion (ASTM D3359) |
| Control | 0% | 2H | Fails (Cracking) | 1B |
| Test 1 | 5% | H | Pass | 3B |
| Test 2 | 10% | F | Pass | 5B |
| Test 3 | 15% | HB | Pass | 5B |
In this hypothetical data, a 10-15% concentration of this compound (BBES) dramatically improves adhesion from near-total delamination (1B) to excellent (5B), with an expected trade-off in surface hardness.
Troubleshooting and Considerations
-
Over-plasticization: Excessive levels of this compound can lead to a soft, tacky, or weak coating film.[13] It is crucial to optimize the concentration to balance adhesion, flexibility, and mechanical strength.
-
Migration: Like many plasticizers, this compound can migrate out of the coating over time, especially at elevated temperatures.[14][15] This can lead to a loss of flexibility and potentially compromise long-term adhesion. Formulation with higher molecular weight polymers can help mitigate this issue.
-
Compatibility: While compatible with a wide range of polymers, including cellulosics, vinyls, and acrylics, compatibility should always be verified.[8] Signs of incompatibility include haziness in the clear coat or exudation of the plasticizer (oily surface).
References
- MUC-School of Pharmacy. (n.d.). Lec 4:Tablet Coating.
-
Stick to Adhesive. (2024, June 18). Plasticisers: A challenge for bonding. Retrieved February 24, 2026, from [Link]
-
Miltec UV. (2024, July 2). Cross Hatch Adhesion Testing: Procedure and Overview. Retrieved February 24, 2026, from [Link]
-
Scribd. (n.d.). Cross Hatch Adhesion Testing - ASTM 3359 Method A | PDF. Retrieved February 24, 2026, from [Link]
-
Laser Technologies. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved February 24, 2026, from [Link]
-
Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved February 24, 2026, from [Link]
-
The ANSI Blog. (2025, May 21). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Retrieved February 24, 2026, from [Link]
-
Ovid. (n.d.). Adhesion failures of plastics bonded to various materials*. Retrieved February 24, 2026, from [Link]
-
CORE. (n.d.). Polymer-plasticizer compatibility during coating formulation: A multi-scale investigation. Retrieved February 24, 2026, from [Link]
-
Ovid. (n.d.). Curing of aqueous polymeric film coatings: Importance of the coating level and type of plasticizer. Retrieved February 24, 2026, from [Link]
-
Adhesion Surface Science. (2021, November 2). Industrial Liquid Coating of Plastic Products – Adhesion Surface Science. Retrieved February 24, 2026, from [Link]
-
WSD Chemical. (2025, February 19). Dioctyl sebacate/DOS Features and Applications. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2025, March 26). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Retrieved February 24, 2026, from [Link]
-
PCI Magazine. (2017, September 1). A Viable and Sustainable Alternative to Dioctyl Sebacate Plasticizer. Retrieved February 24, 2026, from [Link]
-
SlideShare. (2013, December 20). Review on Polymers Used for Film Coating. Retrieved February 24, 2026, from [Link]
-
Freund-Vector Corporation. (n.d.). Investigation of Plasticizer Selection for Extended Release Multiparticulates Using Powder Layering with Novel High Productivity Grade of Ethylcellulose. Retrieved February 24, 2026, from [Link]
-
Ovid. (n.d.). Effect of Drug Loading and Plasticizer on Drug Release from Polylactic Acid Film. Retrieved February 24, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C22H42O6). Retrieved February 24, 2026, from [Link]
-
Scent.vn. (n.d.). This compound (CAS 141-19-5). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 24, 2026, from [Link]
Sources
- 1. plasticsdecorating.com [plasticsdecorating.com]
- 2. This compound | C22H42O6 | CID 67329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. scent.vn [scent.vn]
- 6. PubChemLite - this compound (C22H42O6) [pubchemlite.lcsb.uni.lu]
- 7. Bis(2-butoxyethyl)sebacate , tech , 141-19-5 - CookeChem [cookechem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. freundglobal.com [freundglobal.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 12. ovid.com [ovid.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. Plasticisers: A challenge for bonding – Stick to Adhesive [buehnen.de]
- 15. syringeless.com [syringeless.com]
Application Note: Synthesis and Compounding of Glycol Ether Sebacates for Cold-Resistant Neoprene (CR)
Abstract
This application note details the synthesis and application of Bis(2-butoxyethyl) sebacate (DBES) , a glycol ether ester plasticizer designed to enhance the low-temperature flexibility of Polychloroprene (Neoprene/CR). While standard alkyl sebacates (e.g., Dioctyl Sebacate, DOS) are commonly used, they often exhibit suboptimal compatibility with the polar chloroprene matrix, leading to exudation (blooming) over time. This protocol demonstrates that introducing ether linkages into the ester side-chains improves polarity matching with the chlorine-rich polymer backbone, resulting in superior retention and depressed Glass Transition Temperature (
Introduction & Mechanistic Rationale
The Challenge: Neoprene Crystallization
Polychloroprene (CR) is prized for its chemical stability and ozone resistance. However, its regular trans-1,4-chloroprene backbone has a high tendency to crystallize, causing significant stiffening at temperatures below -10°C. To mitigate this, plasticizers are introduced to increase "free volume"—the space between polymer chains that allows segmental motion.
The Solution: Glycol Ether Sebacates
Standard plasticizers like DOS function purely on free volume theory. However, Glycol Ether Sebacates introduce a secondary mechanism: Dipole-Dipole Interaction .
-
Free Volume Expansion: The long aliphatic sebacic acid core (
) pushes polymer chains apart. -
Polarity Matching: The ether oxygens in the 2-butoxyethyl tails act as hydrogen bond acceptors, interacting weakly with the polar C-Cl bonds in the neoprene backbone. This thermodynamic compatibility prevents the plasticizer from migrating to the surface (blooming) during thermal cycling.
Mechanistic Diagram
The following diagram illustrates the synthesis pathway and the interaction mechanism within the rubber matrix.
Figure 1: Workflow from chemical synthesis of DBES to its mechanistic interaction with Polychloroprene chains.
Phase 1: Synthesis of this compound
Objective: Synthesize high-purity DBES via Fischer esterification.
Reaction:
Reagents & Equipment[1][2][3]
-
Sebacic Acid: 202.25 g (1.0 mol)
-
2-Butoxyethanol (Butyl Cellosolve): 283.6 g (2.4 mol) [0.4 mol excess to drive equilibrium]
-
Catalyst: p-Toluenesulfonic acid (p-TSA), 1.0% w/w of acid (approx. 2.0 g)
-
Solvent: Toluene (150 mL) for azeotropic water removal.
-
Apparatus: 1L Round-bottom flask, Dean-Stark trap, Reflux condenser, Heating mantle, Magnetic stirrer.
Step-by-Step Protocol
-
Charge Reactor: In the 1L flask, combine Sebacic Acid, 2-Butoxyethanol, p-TSA, and Toluene.
-
Reflux: Heat the mixture to reflux (approx. 130-140°C). The toluene/water azeotrope will boil off, condense, and separate in the Dean-Stark trap.
-
Monitor: Continue reflux until water collection ceases (theoretical yield: 36 mL water). This typically takes 4–6 hours.
-
Neutralization: Cool reaction mixture to room temperature. Wash with 5% Sodium Bicarbonate (
) solution to neutralize residual catalyst and unreacted acid. -
Purification:
-
Separate the organic layer.
-
Wash with distilled water (3x) until pH is neutral.
-
Dry organic layer over Anhydrous Magnesium Sulfate (
).
-
-
Isolation: Filter off the drying agent. Remove Toluene and excess alcohol using a Rotary Evaporator under reduced pressure (vacuum) at 90°C.
-
Quality Control: Measure Acid Value (AV). Target AV < 0.5 mg KOH/g to ensure no interference with Neoprene cure systems (specifically ZnO/MgO).
Phase 2: Compounding and Curing
Objective: Incorporate DBES into a Neoprene W formulation to evaluate cold resistance. Formulation Strategy: We utilize a standard "Neoprene W" recipe, modified only by the plasticizer type for direct comparison.
Formulation Table (Parts per Hundred Rubber - PHR)
| Component | Function | Control (PHR) | Test Formulation (PHR) |
| Neoprene W | Polymer Base | 100.0 | 100.0 |
| Stearic Acid | Lubricant/Release | 0.5 | 0.5 |
| Magnesium Oxide | Acid Scavenger | 4.0 | 4.0 |
| N-550 Carbon Black | Reinforcing Filler | 30.0 | 30.0 |
| Zinc Oxide | Curing Agent | 5.0 | 5.0 |
| TMTD | Accelerator | 0.5 | 0.5 |
| DOTG | Accelerator | 0.5 | 0.5 |
| Plasticizer | None | 20.0 (DBES) |
Compounding Workflow (Graphviz)
Figure 2: Two-roll mill or internal mixer compounding sequence ensuring optimal dispersion.
Compounding Protocol
-
Equipment: Laboratory Two-Roll Mill (6x12 inch) or Banbury Mixer.
-
Mastication: Set mill nip to 1.0 mm. Band the Neoprene W. Add Magnesium Oxide (MgO) early to prevent scorching.
-
Filler Addition: Slowly add Carbon Black and Stearic Acid. Open nip slightly as bulk increases.
-
Plasticizer Addition (Critical): Add the synthesized DBES in small increments. Note: Glycol ethers wet the metal rolls easily; add slowly to the rubber bank to prevent slippage.
-
Curatives: Cool the batch (mill rolls should be water-cooled). Add Zinc Oxide (ZnO) and accelerators (TMTD/DOTG).
-
Sheet Out: Sheet the compound at 2.0 mm thickness.
-
Curing: Compression mold at 160°C for 20 minutes (or
minutes based on rheometer data).
Phase 3: Characterization & Validation
To validate the efficacy of DBES against standard Dioctyl Sebacate (DOS), perform the following ASTM standard tests.
Key Testing Protocols
-
Brittleness Temperature (ASTM D746):
-
Temperature Retraction (TR10) (ASTM D1329):
-
Stretch sample 50%, freeze, and measure temperature at which it retracts 10%.
-
Relevance: Correlates best with crystallization resistance.[6]
-
-
Oil Swell (ASTM D471):
-
Immerse in IRM 903 oil for 70h @ 100°C.
-
Relevance: Checks if the plasticizer extracts out (glycol ethers generally resist aliphatic oils better than alkyl esters).
-
Comparative Data (Expected Values)
| Property | Control (No Plasticizer) | Standard (DOS) | Glycol Ether (DBES) |
| Hardness (Shore A) | 65 | 55 | 54 |
| Tensile Strength (MPa) | 22.0 | 18.5 | 19.0 |
| Brittleness Temp ( | -30°C | -55°C | -62°C |
| TR10 (Crystallization) | -25°C | -45°C | -50°C |
| Volatility (22h @ 100°C) | N/A | 4.5% Loss | 1.2% Loss |
Analysis:
-
Cold Resistance: DBES lowers the brittle point further than DOS due to better solvation of the chloroprene segments.
-
Volatility: The higher molecular weight and polarity of DBES result in lower volatility compared to DOS, ensuring longer service life in automotive or aerospace seals.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Acid Value in DBES | Incomplete esterification or poor washing. | Extend reflux time; ensure thorough |
| Plasticizer Bleeding | Saturation limit exceeded. | Do not exceed 25 PHR for this specific grade. Verify filler loading is sufficient to hold the oil. |
| Scorch (Premature Cure) | Heat buildup during mixing. | Add DBES earlier to lubricate the mix; ensure mill rolls are cooled. Add ZnO last. |
References
-
ASTM International. (2020). ASTM D746-20: Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. West Conshohocken, PA. Link
-
Hallstar. (n.d.). Ester Plasticizers for Polar Elastomers.[7] Retrieved October 26, 2023. Link
-
DuPont Performance Elastomers. (2018). Neoprene Polychloroprene: General Purpose Grades - Technical Guide.Link
-
O'Brien, J. (2019). Plasticizers for Rubber Compounds.[6][7][8][9][10][11] Rubber World. (General reference for sebacate mechanisms in polar rubbers).
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
Sources
- 1. scribd.com [scribd.com]
- 2. coirubber.com [coirubber.com]
- 3. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 4. worldoftest.com [worldoftest.com]
- 5. Determining Low Temperature Ratings for Rubber Seals [gallagherseals.com]
- 6. chemwinfo.com [chemwinfo.com]
- 7. hallstarindustrial.com [hallstarindustrial.com]
- 8. greenchemindustries.com [greenchemindustries.com]
- 9. Plasticizer Selection for Elastomers - ChemCeed [chemceed.com]
- 10. hallstarindustrial.com [hallstarindustrial.com]
- 11. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
Troubleshooting & Optimization
Optimizing glass transition temperature with Bis(2-butoxyethyl) sebacate
The following guide serves as a specialized Technical Support Center for researchers optimizing polymer matrices using Bis(2-butoxyethyl) sebacate (BBES) .
Topic: Optimizing Glass Transition Temperature (
🔬 Introduction: Why BBES?
This compound is a high-performance diester plasticizer primarily utilized when standard phthalates fail to provide necessary low-temperature flexibility or lipophilic properties.
Key Performance Indicators:
-
Cryogenic Flexibility: Imparts flexibility down to -40°C to -70°C, making it superior to DOP/DEHP for cold-chain medical packaging.[1]
-
Sensor Integrity: In Ion-Selective Electrodes (ISEs), BBES provides the critical lipophilic environment required for ionophores (like Valinomycin) to function without leaching into aqueous samples.[1]
-
Mechanism: It functions via the Free Volume Theory , inserting itself between polymer chains (e.g., PVC, PLA, NBR) to disrupt dipole-dipole interactions, thereby lowering the
.[1]
📚 Module 1: Formulation & Prediction
User Question: I am designing a PVC membrane for a potassium sensor. How do I calculate the exact amount of BBES needed to hit a target
👨🔬 Scientist’s Response:
Do not rely solely on the Fox Equation for BBES. While the Fox equation is standard for ideal mixtures, BBES often exhibits non-ideal volume of mixing due to its long sebacate backbone.[1]
Step 1: The Theoretical Calculation
Use the Gordon-Taylor Equation for higher accuracy in strongly interacting systems (like PVC/BBES), as it accounts for the interaction intensity (
Comparison of Models:
| Model | Equation | Applicability |
| Fox Equation | Initial Estimate. Assumes perfect volume additivity.[1] Often underestimates the amount of BBES needed.[1] | |
| Gordon-Taylor | Recommended. The constant |
Step 2: Experimental Validation (DSC Protocol) Theoretical models are starting points. You must validate using Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Prep: Encapsulate 5–10 mg of the plasticized polymer in an aluminum pan.[1]
-
Thermal History Erasure: Heat to 120°C (above polymer
) and hold for 5 mins to remove physical aging. -
Cooling: Quench cool at 10–20°C/min to -100°C.
-
Measurement Scan: Heat from -100°C to 100°C at 10°C/min.
-
Analysis: Identify
at the inflection point of the heat flow step.[1]
⚙️ Module 2: Troubleshooting Phase Separation (Exudation)
User Question: My cured membranes feel oily after 48 hours, and the sensor slope is drifting. Is the BBES degrading?
👨🔬 Scientist’s Response:
This is likely Exudation (Blooming) , not degradation.[1] You have exceeded the thermodynamic solubility limit of BBES in your polymer matrix.[1]
The Science of Compatibility:
Miscibility is governed by the Hansen Solubility Parameters (
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing plasticizer exudation (blooming) in polymer membranes.
🧪 Module 3: Advanced Applications (Ion-Selective Electrodes)
User Question: I am using BBES in a Valinomycin-based K+ sensor. The selectivity is poor compared to published data.[1] Why?
👨🔬 Scientist’s Response:
In ISEs, the plasticizer acts as the solvent for the ionophore.[1] The dielectric constant (
Optimization Protocol: The "Cocktail" Method To ensure high selectivity and mechanical stability, follow this strict casting protocol.[1]
Protocol: Solvent Casting for ISE Membranes
-
Dissolution: In a glass vial, dissolve the following in Tetrahydrofuran (THF) (Total solids: 200 mg in 2 mL THF):
-
Polymer (PVC): 33.0 wt% (High molecular weight preferred for mechanical strength).
-
Plasticizer (BBES): 65.0 - 66.0 wt% (Acts as the membrane solvent).
-
Ionophore: 1.0 wt% (e.g., Valinomycin).
-
Lipophilic Additive: 0.5 wt% (e.g., Potassium tetrakis(4-chlorophenyl)borate - Critical for Donnan exclusion failure prevention).[1]
-
-
Degassing: Sonicate for 5 minutes to remove micro-bubbles.
-
Casting: Pour into a glass ring (24 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a filter paper stack (to slow evaporation and prevent skinning). Let stand for 24 hours at ambient temperature.
-
Conditioning: Soak the cut membrane discs in the primary ion solution (0.01 M KCl) for 12 hours before use.
Why this works: The high ratio of BBES (~2:1 vs Polymer) ensures the membrane is in a "quasi-liquid" state, allowing fast ion mobility, while the lipophilic nature of the sebacate chain prevents water uptake, which would ruin the sensor's detection limit.[1]
📊 Reference Data: BBES Properties
| Property | Value | Relevance |
| Molecular Weight | 402.6 g/mol | High MW reduces volatility (vacuum stability). |
| Boiling Point | > 200°C | Stable for hot-melt processing (up to ~170°C). |
| Dielectric Constant | ~4.0 - 5.0 | Low dielectric; promotes cation complexation in ISEs. |
| CAS Number | 141-19-5 | Note: Ensure you do not purchase the Adipate (141-17-3). |
🔗 References
-
Mechanism of Plasticization:
-
Sears, J. K., & Darby, J. R. (1982).[1] The Technology of Plasticizers. Wiley-Interscience. (Foundational text on Free Volume Theory and solvation).
-
-
Application in ISEs (Potassium Sensors):
-
Comparison of Sebacates (DOS vs BBES):
-
Glass Transition Modeling (Gordon-Taylor):
-
Chemical Data Verification:
Sources
- 1. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H42O6 | CID 67329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Plasticizer Volatility in High-Vacuum Applications
Welcome to the Technical Support Center for high-vacuum applications. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with plasticizer volatility in their experimental setups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your vacuum environment and the success of your research.
Introduction: The Challenge of Plasticizers in High-Vacuum Environments
Plasticizers are additives used to increase the flexibility and durability of polymers. However, in high-vacuum environments, these same compounds can become a significant source of contamination.[1][2] Under reduced pressure, volatile and semi-volatile organic compounds (VOCs), including plasticizers, can "outgas" or be released from the polymer matrix.[1][2][3] This outgassing can lead to a host of problems, including:
-
Contamination of sensitive surfaces: Outgassed molecules can condense on critical components like optics, sensors, and experimental samples, compromising their performance and leading to inaccurate results.[1][4][5]
-
Increased pump-down times: The continuous release of gases from materials within the vacuum chamber places an additional load on the vacuum pumps, extending the time required to reach the desired pressure.[1]
-
Pressure instability: Ongoing outgassing can cause fluctuations in the vacuum level, which is detrimental to processes requiring stable conditions.[1]
-
Undesirable chemical reactions: In some applications, such as mass spectrometry, outgassed plasticizers can react with analyte ions, leading to data misinterpretation.[6]
This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues effectively.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Plasticizer Contamination
This section addresses common problems encountered by users and provides a systematic approach to troubleshooting.
Scenario 1: My high-vacuum system is failing to reach its base pressure, and the pump-down time is significantly longer than usual.
Possible Cause: This is a classic symptom of a gas load issue, and outgassing from polymeric materials is a primary suspect.[1] Plasticizers, being volatile additives, are a likely contributor to this gas load.[1]
Troubleshooting Steps:
-
Identify Potential Sources: Conduct a thorough inventory of all materials inside your vacuum chamber. Pay close attention to any plastics, elastomers (like O-rings), and adhesives.[3] Materials like PVC and some formulations of Viton and Buna-N are known to contain plasticizers that can outgas significantly.[2][6]
-
Isolate the Source (if possible): If your system allows, try to operate it with and without the suspected components to see if the pump-down performance improves.
-
Perform a Residual Gas Analysis (RGA): An RGA is an invaluable tool for identifying the specific molecules present in your vacuum environment. The presence of high-mass organic compounds can be a strong indicator of plasticizer contamination.
-
Implement a Bake-Out Procedure: A vacuum bake-out is a highly effective method for accelerating the outgassing of volatile compounds from materials.[7] By heating the vacuum chamber and its components to an elevated temperature (within the material's tolerance) for an extended period (typically 24-48 hours), you can drive off a significant portion of the trapped volatiles, including plasticizers.[7][8]
dot graph TD { A[Start: Slow Pump-Down] --> B{Identify Polymer Components}; B --> C{Isolate Suspected Components}; C --> D{Perform Residual Gas Analysis (RGA)}; D --> E{Plasticizer Signature Detected?}; E -- Yes --> F[Implement Vacuum Bake-out]; F --> G[Re-evaluate System Performance]; E -- No --> H[Investigate Other Leak Sources]; G --> I[Issue Resolved]; H --> I; } caption: Troubleshooting workflow for slow pump-down times.
Scenario 2: I'm observing unexpected peaks in my mass spectrometry data that are interfering with my analysis.
Possible Cause: Contamination from plasticizers outgassing from components within the vacuum system, such as O-rings, can lead to the formation of adducts or interfere with the ionization of target molecules.[6] Phthalate esters are common culprits.[6]
Troubleshooting Steps:
-
Review System Materials: Scrutinize all materials in the vacuum path, especially elastomeric seals like Viton and Buna-N O-rings, which are known to contain plasticizers.[6]
-
Solvent Extraction of Components: As a temporary solution, O-rings can be refluxed in a solvent like hexane to extract surface-level plasticizers.[6] However, this is not a permanent fix as more plasticizer can migrate from the bulk material over time.
-
Material Substitution: The most effective long-term solution is to replace problematic components with materials known for low outgassing. Consider using metal gaskets instead of elastomeric O-rings where feasible.[9] For applications requiring elastomers, select grades specifically formulated for high-vacuum use with minimal additives.
-
Implement a System Bake-out: A thorough bake-out of the entire vacuum system can help reduce the background level of plasticizer contamination.[8]
Scenario 3: The performance of optical components within my vacuum chamber is degrading over time.
Possible Cause: Volatile plasticizers can outgas and then condense on cooler surfaces, such as lenses, mirrors, and sensors.[1][4] This condensed film can alter the optical properties of these components.
Troubleshooting Steps:
-
Material Selection is Critical: For any components placed within the vacuum chamber, prioritize materials with low outgassing characteristics. The NASA Outgassing Database, which provides data from ASTM E595 testing, is an excellent resource for selecting suitable materials.[10][11]
-
Pre-Baking of Components: Before installation, individual components, especially those made of polymers, should be pre-baked under vacuum to drive off volatile compounds.[1][8]
-
Maintain a Clean Environment: Handle all vacuum components with clean, powder-free gloves to prevent the introduction of oils and other contaminants.[8]
-
Strategic Placement and Temperature Control: If possible, consider the temperature differentials within your chamber. Warmer surfaces are less likely to have contaminants condense on them.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are "low-outgassing" materials and how are they qualified?
A1: Low-outgassing materials are substances that release minimal volatile compounds under vacuum conditions. The industry standard for qualifying these materials is ASTM E595.[10][11] In this test, a material sample is heated to 125°C in a vacuum for 24 hours.[10][12] Two key parameters are measured:
-
Total Mass Loss (TML): The percentage of the material's initial mass that is lost during the test. For space applications, NASA generally requires a TML of less than 1.0%.[3][10]
-
Collected Volatile Condensable Material (CVCM): The percentage of the initial mass that condenses on a cooled collector plate. NASA's typical requirement for CVCM is less than 0.1%.[3][10]
Materials that meet these criteria are generally considered suitable for use in high-vacuum and space applications.[11]
| Parameter | NASA Screening Level | Description |
| Total Mass Loss (TML) | < 1.0% | The total percentage of mass lost by a material when exposed to heat and vacuum. |
| Collected Volatile Condensable Material (CVCM) | < 0.1% | The percentage of outgassed material that condenses on a nearby cool surface. |
Q2: Are there specific types of plasticizers I should avoid in high-vacuum applications?
A2: Yes. Low molecular weight plasticizers, such as some ortho-phthalates, tend to have higher vapor pressures and are therefore more prone to outgassing.[13][14] When selecting plasticized polymers, if possible, opt for those containing high molecular weight or polymeric plasticizers.[15][16] These have significantly lower volatility due to their larger size and are less likely to migrate out of the polymer matrix.[17][18]
Q3: Can I completely eliminate outgassing from my system?
A3: While completely eliminating outgassing is practically impossible as all materials release some gas in a vacuum, you can significantly minimize it to a level that does not impact your experiments.[3] This is achieved through a combination of careful material selection, pre-treatment of components (like vacuum baking), and good vacuum practice.[1][8]
dot graph TD { subgraph "Minimizing Outgassing Strategy" A[Material Selection] --> B(Low Outgassing Materials); C[Component Pre-Treatment] --> D(Vacuum Bake-out); E[System Design & Operation] --> F(Good Vacuum Practices); end B --> G((Reduced Contamination)); D --> G; F --> G; } caption: A multi-faceted approach to minimizing outgassing.
Q4: What are some good material alternatives to plastics that contain volatile plasticizers?
A4: For many applications, metals like stainless steel (specifically 304L or 316L for ultra-high vacuum) and aluminum are excellent choices due to their very low outgassing rates.[19][20] Ceramics are also considered good vacuum materials, provided they are high-density and non-porous.[9] If a polymer is necessary, consider options with inherently low outgassing that do not require plasticizers for flexibility, such as PTFE (Teflon), PEEK, and polyimide (Vespel).[1][2][19]
Q5: How do I properly perform a vacuum bake-out?
A5: A proper vacuum bake-out involves heating the entire vacuum chamber and its internal components under vacuum.
Experimental Protocol: Standard Vacuum Bake-Out
-
Preparation: Assemble the vacuum chamber with all internal components that will be used in the experiment. Ensure all materials are rated for the intended bake-out temperature.
-
Initial Pump-Down: Pump the system down to a rough or high vacuum level.
-
Heating: Gradually heat the chamber using external heating tapes or blankets. A typical bake-out temperature is between 120°C and 200°C, but this must not exceed the temperature limit of the most sensitive component in your system.[7]
-
Soaking: Maintain the target temperature for a prolonged period, typically 24 to 48 hours.[7] During this time, the outgassing rate of water vapor and volatile organic compounds will significantly increase and then begin to decrease as they are pumped away.
-
Cool-Down: After the bake-out period, turn off the heaters and allow the system to cool down to room temperature while still under vacuum.
-
Final Pressure: Once cooled, the system should be able to achieve a lower ultimate pressure more quickly than without the bake-out.
Part 3: Advanced Topics and Best Practices
Material Compatibility and Selection
The foundation of a clean high-vacuum system is judicious material selection.[21][22] Beyond simply avoiding highly plasticized materials, consider the following:
-
Vapor Pressure: Choose materials with intrinsically low vapor pressure. Data for various materials can often be found in vacuum technology handbooks and material science databases.
-
Alternatives to Phthalates: If a plasticized material is unavoidable, inquire about formulations using non-phthalate plasticizers like terephthalates (e.g., DOTP), citrates, or polymeric plasticizers, which often exhibit lower volatility.[23][24]
-
Surface Finish: Smoother, non-porous surfaces have less surface area for gases to adsorb and are easier to clean, leading to lower outgassing rates.[9]
Surface Treatments to Inhibit Plasticizer Migration
For applications where a plasticized material is essential, advanced surface modification techniques can be employed to create a barrier that reduces plasticizer migration. These methods include:
-
Plasma Treatment: Exposing the polymer surface to a plasma can create a cross-linked, denser surface layer that acts as a barrier to plasticizer diffusion.[25]
-
UV Curing: Applying a UV-curable coating can create a non-volatile, solid barrier on the surface of the plastic.[26]
-
Thin Film Deposition: Techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) can deposit a very thin, inert barrier layer onto the material's surface.[26]
These are specialized processes but can be highly effective for critical applications.
Conclusion
Minimizing the volatility of plasticizers in high-vacuum applications is a critical aspect of ensuring experimental integrity and reliability. By understanding the principles of outgassing, implementing rigorous troubleshooting procedures, making informed material choices, and utilizing techniques like vacuum bake-outs, researchers can create and maintain the clean vacuum environment necessary for cutting-edge scientific and developmental work.
References
-
Wikipedia. (n.d.). Materials for use in vacuum. Retrieved from [Link]
-
Keller Technology Corporation. (2019, September 4). Selecting Materials for Manufacturing Vacuum Systems. Retrieved from [Link]
-
MakerVerse. (2025, December 3). Choosing the Right Material for Vacuum Casting. Retrieved from [Link]
-
MTM Inc. (n.d.). Vacuum Technology Material Choices Based on Vacuum Range. Retrieved from [Link]
-
(2024, August 9). Choosing the Right Vacuum Materials. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Plasticizer contamination from vacuum system O-rings in quadrupole ion trap mass spectrometry. Retrieved from [Link]
-
(n.d.). Contamination in Vacuum Systems: Sources and Remedies. Retrieved from [Link]
-
Modus Advanced. (2025, May 9). What is Outgassing?. Retrieved from [Link]
-
(n.d.). Why Engineering Plastics Outgas And Why Should You Care?. Retrieved from [Link]
-
(n.d.). Low Volatility Polymeric Plasticizer 630 Oil Resistance For Films And Wires. Retrieved from [Link]
-
ResearchGate. (n.d.). Outgassing effect in polymeric composites exposed to space environment thermal-vacuum conditions | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Plasticizer. Retrieved from [Link]
-
(2026, February 18). Navigating Customer Requests for “Phthalate-Free” Plasticizer Alternatives. Retrieved from [Link]
-
Aerosol and Air Quality Research. (2024, January 15). Association between Emission Parameters and Material-phase Concentrations of Phthalate Plasticizers and their Alternatives. Retrieved from [Link]
-
Kistler DE. (n.d.). Outgassing: significance in vacuum environments. Retrieved from [Link]
-
(2021, October 19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Retrieved from [Link]
-
(n.d.). -CONTROL OF CONTAMINANTS. Retrieved from [Link]
-
Atlas Fibre. (2023, November 25). Understanding Outgassing for Semiconductor Plastics Guide. Retrieved from [Link]
-
Park, K. (n.d.). PLASTICIZERS. Retrieved from [Link]
-
Department of Environmental Science. (n.d.). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Retrieved from [Link]
-
RSC Publishing. (2024, October 25). CNSL-based plasticizers, a promising and sustainable alternative to phthalates, a review. Retrieved from [Link]
-
ResearchGate. (n.d.). "Plasticizers". In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]
-
(2025, March 30). Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations. Retrieved from [Link]
-
Connector Supplier. (2021, June 1). Outgassing Components Pose Risk to Sensitive Electronics. Retrieved from [Link]
-
plasticxperts.com. (n.d.). How can we avoid plasticizer "migration"?. Retrieved from [Link]
-
Waters Help Center. (n.d.). Controlling Contamination. Retrieved from [Link]
-
Isola Group. (n.d.). Outgassing Properties As per ASTM E595. Retrieved from [Link]
-
(n.d.). • PLASTICIZERS Properties of Plasticizers Important Plasticizers. Retrieved from [Link]
-
Indico. (n.d.). Bake-Out and Outgassing Studies for the LHC-BGI. Retrieved from [Link]
-
NASA NEPP. (n.d.). Characteristic Times of Moisture Diffusion and Bake-out Conditions for Plastic Encapsulated Parts. Retrieved from [Link]
-
(2025, November 11). Surface Modification Strategies to Inhibit Plasticizer Migration. Retrieved from [Link]
-
ACS Publications. (2024, October 24). Identification of Suitable Vacuum Gas Oils as Plasticizers Using HT-GC × GC-HRMS | Energy & Fuels. Retrieved from [Link]
-
vacseal.net. (n.d.). Outgassing Data for Selecting Spacecraft Materials. Retrieved from [Link]
-
Cinch Connectivity Solutions. (n.d.). Outgassing - The Hidden Danger. Retrieved from [Link]
-
Condensia Química. (n.d.). Monomeric Plasticizers. Retrieved from [Link]
-
(n.d.). ASTM E595-15 Outgas Testing Clear Silicone Slab; SSP2390-60D; Conditioned 3/200. Retrieved from [Link]
-
PMC. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]
-
(n.d.). REDUCING THE MIGRATION OF PVC PLASTICIZERS. Retrieved from [Link]
-
ResearchGate. (2017, December 8). Outgassing behavior of different high-temperature resistant polymers. Retrieved from [Link]
-
MDPI. (2022, May 5). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]
-
Blower & Vacuum Best Practices. (2022, July 29). Vacuum in Plastic Extrusion. Retrieved from [Link]
Sources
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- 2. Why Engineering Plastics Outgas And Why Should You Care? - News About Engineering Plastics | Direct Plastics Limited [directplastics.co.uk]
- 3. Outgassing: significance in vacuum environments | Kistler DE [kistler.com]
- 4. connectorsupplier.com [connectorsupplier.com]
- 5. cinch.com [cinch.com]
- 6. researchgate.net [researchgate.net]
- 7. indico.cern.ch [indico.cern.ch]
- 8. Contamination in Vacuum Systems: Sources and Remedies | Normandale Community College [normandale.edu]
- 9. Choosing the Right Vacuum Materials - Mack Vacuum [mackvacuum.com]
- 10. modusadvanced.com [modusadvanced.com]
- 11. Understanding Outgassing for Semiconductor Plastics Guide [atlasfibre.com]
- 12. isola-group.com [isola-group.com]
- 13. Plasticizer - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Polymeric Plasticizer 630 for Oil-Resistant Films & Wires [skybright-chemicals.com]
- 16. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. plasticxperts.com [plasticxperts.com]
- 19. Materials for use in vacuum - Wikipedia [en.wikipedia.org]
- 20. Vacuum Technology Material Choices Based on Vacuum Range [mtm-inc.com]
- 21. kellertechnology.com [kellertechnology.com]
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- 25. ist.fraunhofer.de [ist.fraunhofer.de]
- 26. plasticsengineering.org [plasticsengineering.org]
Technical Support Center: Enhancing Low-Temperature Flexibility in Synthetic Rubbers
Welcome to the technical support center for synthetic rubber applications. This guide, structured in a comprehensive question-and-answer format, is designed for researchers and scientists encountering challenges with the low-temperature performance of elastomeric materials. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design and troubleshooting efforts.
Part 1: Foundational Concepts - Understanding Low-Temperature Behavior
This section addresses the fundamental principles governing how synthetic rubbers behave as temperatures drop.
Q1: What happens to a synthetic rubber as it gets cold, and why is it a problem?
A: As the temperature of a synthetic rubber decreases, its molecular chains have less thermal energy and their movement becomes restricted.[1][2] This leads to a transition from a soft, flexible, "rubbery" state to a hard, rigid, and brittle "glassy" state.[3][4] This phenomenon is problematic because it can lead to:
-
Loss of Sealing Capability: A hardened seal cannot deform to maintain contact with surfaces, leading to leaks, especially in dynamic applications.[1][5]
-
Brittle Fracture: In the glassy state, the material can easily crack or shatter upon impact or flexing, leading to catastrophic component failure.[1][2][6]
-
Increased Stiffness: The material becomes significantly harder to deform, which can affect the performance of components like dampers, hoses, and mounts.[1]
Q2: What is the Glass Transition Temperature (Tg), and why is it the most critical parameter for low-temperature performance?
A: The Glass Transition Temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[4][7] It's not a sharp melting point but rather a temperature range over which the material's properties change dramatically.[8]
Tg is the most critical parameter because it directly predicts the onset of brittleness and loss of flexibility.[3] For an elastomer to function effectively at a given low temperature, its Tg must be significantly lower than the intended operating temperature. A primary goal in formulating for cold environments is to lower the polymer's Tg.[9][10]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers and solutions to specific problems you may encounter in your research.
Q3: My rubber compound is brittle and fails at my target low temperature. What are my primary strategies to fix this?
A: You have three primary strategies to address low-temperature brittleness. The optimal choice depends on other performance requirements, such as chemical resistance and cost.
-
Polymer Selection/Modification: The inherent chemical structure of the base polymer is the largest determinant of its Tg.[7]
-
Switch to a Low-Tg Polymer: Select a polymer with an inherently lower Tg. For example, if you are using a standard Nitrile Rubber (NBR), switching to a grade with a lower acrylonitrile (ACN) content will improve low-temperature performance.[11][12][13] Similarly, switching from a standard dimethyl silicone (VMQ) to a phenyl-based silicone (PVMQ) can dramatically lower the service temperature.[12][14]
-
Blending: Blend your primary polymer with a more flexible elastomer that has a very low Tg.
-
-
Incorporate Plasticizers: Plasticizers are small molecules added to the rubber formulation that increase the free volume between polymer chains.[15] This allows the chains to move more easily at lower temperatures, effectively reducing the material's Tg.[9][10][11] Common choices include ester-based compounds like sebacates and adipates.[15][16]
-
Optimize the Cure System: The crosslink density of the vulcanized rubber affects chain mobility. A very high crosslink density can restrict segmental motion and raise the Tg.[17][18] Optimizing the vulcanization system (e.g., adjusting sulfur and accelerator levels) to achieve the necessary mechanical properties without excessive crosslinking can improve low-temperature flexibility.[3][11]
Q4: I've added a plasticizer, but it seems to be migrating or "leaching" out of the compound over time. How can I prevent this?
A: Plasticizer migration is a common problem, especially with incompatible or low-molecular-weight plasticizers.[15] This leads to a gradual return to brittleness. To mitigate this:
-
Improve Compatibility: Ensure the polarity of your plasticizer matches the polarity of your rubber. For example, ester-based plasticizers are generally compatible with polar rubbers like NBR.[15]
-
Use Higher Molecular Weight Plasticizers: Polymeric plasticizers have much lower volatility and mobility within the polymer matrix compared to monomeric ones, reducing their tendency to migrate.
-
Consider Reactive Plasticizers: These are functionalized molecules that co-react with the polymer during vulcanization, permanently bonding them into the network. This eliminates migration entirely.
Q5: I successfully lowered the Tg of my NBR compound by reducing the acrylonitrile (ACN) content, but now it swells excessively in oil. How can I balance these properties?
A: This is a classic trade-off in NBR formulation. The polar nitrile groups provide oil resistance but also restrict chain rotation, increasing the Tg.[11][13] When you lower ACN content for better cold flexibility, you inherently reduce oil resistance.[12][13]
To find a balance:
-
Use a Compromise ACN Grade: Select a mid-range ACN polymer (e.g., ~33-36%) and then add a high-quality, low-temperature plasticizer that has low extractability in oil.[14]
-
Consider a Different Polymer Family: If both excellent oil resistance and very low-temperature performance are non-negotiable, NBR may not be the right choice. Consider advanced polymers like low-temperature hydrogenated nitrile rubber (HNBR) or fluorosilicone (FVMQ), which are designed for these challenging applications.[13][14]
Table 1: Comparison of Common Elastomers for Low-Temperature Applications
| Polymer | Common Abbreviation | Typical Tg (°C) | General Low-Temp Performance | Key Trade-Off |
| Natural Rubber | NR | -70 | Excellent | Poor oil/ozone resistance |
| Nitrile Rubber (Low ACN) | NBR | -40 to -55 | Good | Moderate oil resistance |
| Nitrile Rubber (High ACN) | NBR | -15 to -25 | Poor | Excellent oil resistance |
| Silicone Rubber (Dimethyl) | VMQ | -110 | Excellent | Poor fuel/oil resistance |
| Phenyl Silicone | PVMQ | -115 | Superior | Higher cost |
| Fluorosilicone | FVMQ | -68 | Very Good | High cost, moderate mechanics |
| Ethylene Propylene Diene | EPDM | -55 | Very Good | Poor oil/fuel resistance |
| Fluorocarbon (Low Temp) | FKM | -30 to -40 | Fair to Good | High cost, high density |
Note: Tg values are approximate and can be influenced by the specific grade, cure system, and additives.
Part 3: Experimental Protocols & Testing Standards
Accurate and reproducible data is paramount. This section provides step-by-step guides for key analytical techniques.
Q6: How do I properly measure the Glass Transition Temperature (Tg) using Dynamic Mechanical Analysis (DMA)?
A: Dynamic Mechanical Analysis (DMA) is a highly sensitive and preferred method for determining Tg as it directly measures changes in the mechanical properties (stiffness and damping) of the material as a function of temperature.[8][19]
-
Sample Preparation:
-
Prepare a rectangular specimen of your cured rubber compound. Typical dimensions are around 5-10 mm wide, 1-2 mm thick, and long enough to be mounted in the testing fixture (e.g., 20 mm).
-
Ensure the sample has uniform thickness and no molding defects.
-
Condition the sample as per standard practice (e.g., ASTM D832) to erase any prior thermal history.[20]
-
-
Instrument Setup (Example using a Tension/Film Fixture):
-
Select an appropriate fixture (e.g., tension, single-cantilever).
-
Mount the specimen in the clamps, ensuring it is taut but not overly stretched.
-
Enclose the sample in the temperature-controlled chamber.
-
-
Test Parameters:
-
Temperature Range: Set a range that fully encompasses the glass transition. A typical range would be from -120°C to 50°C.
-
Heating Rate: A controlled ramp rate of 2-3 K/min is standard.[21]
-
Frequency: A frequency of 1 Hz is commonly used.[22]
-
Strain/Displacement: Apply a small oscillatory displacement (e.g., 15-20 µm) to ensure the analysis remains within the material's linear viscoelastic region.[21][22]
-
-
Data Analysis & Tg Determination:
-
The DMA will output three key curves: Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (δ).[19]
-
The Tg can be identified from three points on the resulting graph:
-
Onset of E' Drop: The temperature at the onset of the steep drop in the storage modulus curve. This represents the beginning of the material softening.[19][22]
-
Peak of E'': The temperature at the peak of the loss modulus curve. This indicates the point of maximum viscous energy dissipation.
-
Peak of Tan δ: The temperature at the peak of the tan delta curve (Tan δ = E''/E'). This is the most commonly reported value for Tg.[19]
-
-
Q7: What is the Brittleness Point Test (ASTM D2137), and when should I use it?
A: The ASTM D2137 test is a widely used method to determine the lowest temperature at which a rubber will not fracture upon a single, specified impact.[20][23][24] It provides a pass/fail data point for a specific temperature and is excellent for quality control or for verifying if a material meets a specific low-temperature requirement.[5][25]
-
Apparatus: A specialized brittleness tester consisting of a temperature-controlled bath (liquid or gaseous medium), a specimen clamp, and a motor-driven striker that impacts the specimen at a controlled speed (typically 2.0 ± 0.2 m/s).[20]
-
Specimens: Die-cut rectangular specimens as specified in the standard. A set of at least five specimens is typically used for each temperature point.[26]
-
Procedure:
-
Cool the heat transfer medium in the bath to the desired test temperature.
-
Mount the specimens in the clamp and immerse them in the bath for a specified conditioning time (e.g., 3 minutes).
-
Actuate the striker to impact all specimens once.
-
Remove the specimens and examine them for any fractures, cracks, or complete separation. A specimen is considered to have failed if it cracks.[27]
-
-
Determining Brittleness Temperature: The test is repeated at different temperatures, typically in 2°C or 5°C intervals. The brittleness temperature is defined as the lowest temperature at which none of the tested specimens fail.[5][20]
Part 4: References
-
NBR Rubber Low-Temperature Flexibility: Tg Shifts, Plasticization And Failure. (2026, February 13). Google Cloud.
-
Using mechanical analysis on polymer powder to detect the glass transition. Mettler Toledo.
-
What Role Do Plasticizers Play in the Manufacturing of Rubber? (2025, January 9). Jinli Chemical.
-
Determining Glass Transition Temperature Using DMA. The Madison Group.
-
Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology. TA Instruments.
-
Making Of Plastics: Understanding Plasticizers and Their Uses. (2025, April 12). Rajshila.
-
Low Temperature Effects on Elastomers: Stiffness & Leaks. (2025, December 22). Unknown Source.
-
Types of Rubber Testing for Construction. (2021, October 11). ACE Laboratories.
-
How to improve the low - temperature flexibility of a sealing element? (2025, July 15). Blog.
-
The variety of plasticizers in rubber: An overview. (2025, June 23). Nordmann.
-
Dynamic Mechanical Analysis of High Temperature Polymers. Unknown Source.
-
Characterization of Polymers using Dynamic Mechanical Analysis (DMA). EAG Laboratories.
-
Influence of Network Structure on Glass Transition Temperature of Elastomers. MDPI.
-
Low temperature elastomer capability. (2022, April 7). James Walker.
-
How To Systematically Enhance The Low-Temperature Resistance Of Rubber Products? (2025, October 13). Linde Seals.
-
How to Avoid Seal Failure in Low-temperature Environments. (2015, September 24). Hot Topics.
-
ASTM D2137 Rubber Brittleness Point Test of Flexible Polymers and Coated Fabrics. UnitedTest.
-
Rubber Property—Brittleness Point of Flexible Polymers and Coated Fabrics1. ASTM International.
-
Influence of Network Structure on Glass Transition Temperature of Elastomers. (2016, July 22). MDPI.
-
Polymer Glass Transition Temperature - Material Properties, Impact. (2023, September 21). Unknown Source.
-
Case Study: Improving Low-Temperature Performance of Three Different Rubbers. (2020, December 21). Unknown Source.
-
D2137 − 11 - Standard Test Methods for - Rubber Property—Brittleness Point of Flexible Polymers and Coated Fabrics1. (2011, July 15). ASTM International.
-
Glass Transition Temperature. Unknown Source.
-
Improving Low-Temperature Performance of Three Common Polymers. Apple Rubber.
-
What Happens to Rubber at Low Temperature? (2025, April 29). Julong Rubber.
-
Improving Low-Temperature Rubber Performance By Polymer Type. (2021, January 13). Apple Rubber.
-
How to Evaluate the Low-Temperature Performance of Rubber? (2024, October 5). Unknown Source.
-
Five Tests for Low-Temperature Applications. (2023, January 25). Alpha Technologies.
Sources
- 1. rubberandseal.com [rubberandseal.com]
- 2. rubberandseal.com [rubberandseal.com]
- 3. lindeseals.com [lindeseals.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. applerubber.com [applerubber.com]
- 6. Vermilion | Low temperature elastomer capability [jameswalker.biz]
- 7. hzo.com [hzo.com]
- 8. tainstruments.com [tainstruments.com]
- 9. What Role Do Plasticizers Play in the Manufacturing of Rubber?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 10. rajshila.com [rajshila.com]
- 11. How to improve the low - temperature flexibility of a sealing element? - Blog - Michu Technology [hbmichu.com]
- 12. applerubber.com [applerubber.com]
- 13. applerubber.com [applerubber.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. NBR Rubber Low-Temperature Flexibility: Tg Shifts, Plasticization And Failure [eureka.patsnap.com]
- 16. The variety of plasticizers in rubber: An overview - News - News & Events - nordmann.global [nordmann.global]
- 17. research.utwente.nl [research.utwente.nl]
- 18. mdpi.com [mdpi.com]
- 19. madisongroup.com [madisongroup.com]
- 20. ecdn6.globalso.com [ecdn6.globalso.com]
- 21. bath.ac.uk [bath.ac.uk]
- 22. pbipolymer.com [pbipolymer.com]
- 23. ASTM D2137 Rubber Brittleness Point Test of Flexible Polymers and Coated Fabrics [unitedtest.com]
- 24. img.antpedia.com [img.antpedia.com]
- 25. ace-laboratories.com [ace-laboratories.com]
- 26. alpha-technologies.com [alpha-technologies.com]
- 27. rubberproducer.com [rubberproducer.com]
Technical Support Center: Acrylate Resist Adhesion & Plasticization
Senior Application Scientist: Dr. Alex V. Subject: Mitigating Polymerization Shrinkage and Adhesion Failure in Acrylate Systems Reference ID: TSC-ACR-042
Introduction: The Stress-Adhesion Paradox
Welcome to the technical support hub. If you are reading this, you are likely facing the most common failure mode in acrylate-based lithography and coating: delamination .
Acrylates are prized for their rapid cure speeds, but this speed comes at a cost. Rapid polymerization locks polymer chains into non-equilibrium states, generating significant internal stress due to volumetric shrinkage (often 5–20%). When this internal stress exceeds the interfacial bond strength between your resist and the substrate (glass, silicon, or polymer), adhesion fails.
The Solution: Plasticizers.[1][2][3][4] By introducing low-molecular-weight species into the matrix, we increase free volume , allowing polymer chains to relax and dissipate stress before it tears the interface apart. This guide details how to scientifically select and validate plasticizers to solve adhesion failure.
Module 1: The Mechanism of Action
Q: Why does adding a "softener" improve adhesion to a hard substrate?
A: It is not about making the interface sticky; it is about stress dissipation . Acrylate polymerization is a race between modulus buildup and shrinkage .
-
Without Plasticizer: The network vitrifies (hardens) while it is still shrinking. The material pulls away from the substrate, storing elastic energy. If
, it pops off. -
With Plasticizer: The small molecules insert themselves between polymer chains, increasing the free volume.[2] This lowers the Glass Transition Temperature (
).[3] The network remains in a "rubbery" state for a fraction of a second longer during cure, allowing the chains to reptate (wiggle) and relieve the shrinkage stress before the material locks into place.
Visualization: Stress Relaxation Pathway
Figure 1: Comparative pathway analysis showing how plasticizers interrupt the stress-failure cycle by maintaining chain mobility during the critical shrinkage phase.
Module 2: Plasticizer Selection & Chemistry
Q: Can I just use any solvent or oil?
A: No. You must match the Solubility Parameter (
Selection Rule:
Plasticizer Class Comparison Table
| Plasticizer Class | Examples | Compatibility (Acrylates) | Bio-Suitability | Application Notes |
| Phthalates | DBP, DOP | Excellent | Poor (Toxicity concerns) | Legacy standard. highly effective but being phased out in drug/bio applications. |
| Benzoates | Dipropylene Glycol Dibenzoate | Good | Moderate | Excellent solvating power; good for high-speed coating. |
| Citrates | Triethyl Citrate, ATBC | Moderate | Excellent (FDA Approved) | Ideal for drug delivery devices and bio-scaffolds. Slightly lower efficiency. |
| Polymeric | PEG-Acrylates, Polyesters | Excellent | Good | "Non-migrating" plasticizers. They lock into the network, preventing leaching. |
Module 3: Troubleshooting Scenarios
Scenario A: "My resist cracks like a mosaic during development."
-
Diagnosis: Brittle Fracture . The internal stress is so high that the material is fracturing cohesively, even if it stays stuck to the substrate.
-
Root Cause: The crosslink density is too high.
-
Corrective Action:
-
Add 5–10 wt% of a compatible plasticizer (e.g., Dibenzoate).
-
Alternative: Switch 10% of your multi-functional monomer (e.g., TMPTA) to a mono-functional monomer (e.g., IBOA) to reduce crosslink density.
-
Scenario B: "The film peels off in one sheet during the wash step."
-
Diagnosis: Adhesive Failure . The solvent swelling stress during development > interfacial bond.
-
Root Cause: Insufficient wetting of the substrate or high shrinkage stress.
-
Corrective Action:
-
Surface Prep: Oxygen Plasma treat the substrate (1 min, 50W) to increase surface energy.
-
Plasticization: Add Triethyl Citrate (5-15 wt%) . This lowers the modulus, allowing the film to "stretch" rather than "lift" when the solvent swells it.
-
Scenario C: "The surface is oily or sticky after curing."
-
Diagnosis: Plasticizer Migration (Syneresis) .
-
Root Cause: The plasticizer is incompatible (solubility mismatch) or the concentration is too high (>20%).
-
Corrective Action:
-
Reduce concentration to <10%.
-
Switch to a Reactive Plasticizer (e.g., a long-chain aliphatic urethane acrylate). These act as plasticizers during cure but react into the backbone, preventing migration.
-
Module 4: Validation Protocol (ASTM D3359)
Do not rely on "poking it with tweezers." You must use a standardized stress test.
Protocol: Cross-Hatch Tape Test
Based on ASTM D3359 Method B (for films < 125 µm)
Materials:
-
Razor blade or Cross-Hatch Cutter (1mm or 2mm spacing).[5]
-
Pressure-sensitive tape (Permacel P99 or equivalent, adhesion strength ~6-10 N/25mm).
-
Magnifying loupe.
Workflow:
-
Cut: Make 6 parallel cuts through the resist down to the substrate.[5] Make 6 more cuts perpendicular to the first set (forming a grid).
-
Apply: Place tape over the grid.[8] Rub firmly with a pencil eraser to ensure good contact.
-
Pull: Remove tape rapidly (within 1 sec) at an angle of 180°.
-
Rate:
| Rating | Description | Action Required |
| 5B | 0% removed. Edges are smooth. | Pass. Process is stable. |
| 4B | <5% removed.[9][10] Slight chipping at intersections. | Acceptable for non-critical apps. |
| 3B | 5–15% removed. | Fail. Increase plasticizer by 2-5%. |
| 0B–2B | >15% removed. | Critical Fail. Check substrate prep & solubility. |
Troubleshooting Logic Flow
Figure 2: Decision tree for isolating the root cause of adhesion failure and selecting the appropriate formulation adjustment.
References
-
Croll, S. G. (1979). The Origin of Residual Internal Stress in Solvent-Cast Thermoplastic Coatings. Journal of Applied Polymer Science. Link
-
Stansbury, J. W., & Idacavage, M. J. (2016). 3D Printing with Polymers: Challenges Among Expanding Options. Dental Materials. Link
-
ASTM International. (2022). ASTM D3359-23 Standard Test Methods for Rating Adhesion by Tape Test. Link
-
Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Reference for solubility parameters and compatibility data). Link
-
Lu, H., Stansbury, J. W., & Bowman, C. N. (2005). Impact of Curing Protocol on Conversion and Shrinkage Stress. Journal of Dental Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. pcimag.com [pcimag.com]
- 5. Cross Hatch Cut ISO 2409 ASTM D3359 estimate coating adhesion [mtv-messtechnik.de]
- 6. miltec.com [miltec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 9. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 10. turkchem.net [turkchem.net]
Validation & Comparative
Technical Comparison: Polarity-Driven Performance of Sebacate Plasticizers
Executive Summary: The Polarity Divide[1]
In the formulation of polymer membranes, ion-selective electrodes (ISEs), and chromatography stationary phases, the choice between Bis(2-butoxyethyl) sebacate (BBES) and Bis(2-ethylhexyl) sebacate (DOS) is rarely interchangeable.[1] It is a decision dictated by the polarity requirement of the system.[1]
-
DOS (The Lipophilic Standard): The industry benchmark for low-polarity, cold-resistant plasticization.[1] Its long branched alkyl chains create a high-lipophilicity environment (LogP ~10) ideal for PVC membranes requiring high selectivity for neutral carrier ionophores.[1]
-
BBES (The Polar Alternative): Structurally distinct due to the inclusion of ether linkages in the alcohol moiety.[1] This modification drastically lowers lipophilicity (LogP ~5.[1]0) and increases the dielectric constant, making it compatible with polar polymers (e.g., NBR, nitrocellulose) and altering ion-exchange selectivity profiles.[1]
This guide provides an evidence-based comparison to assist researchers in selecting the correct sebacate ester for sensitive electrochemical and physical applications.
Molecular Architecture & Polarity Mechanism[1]
The functional divergence of these two molecules stems directly from their "tail" structures. While both share a sebacic acid (C10) backbone, the esterifying alcohols dictate their interaction with the surrounding matrix.[1]
Structural Comparison (DOT Visualization)
The following diagram illustrates the structural difference. Note the Ether Oxygen nodes in BBES, which introduce permanent dipoles absent in the purely alkyl tails of DOS.
Figure 1: Structural divergence highlighting the ether linkages in BBES responsible for increased polarity.[1]
Physicochemical Profiling
The following data consolidates experimental and computed values to quantify the "Polarity Gap."
| Property | Bis(2-ethylhexyl) sebacate (DOS) | This compound (BBES) | Impact on Performance |
| CAS Number | 122-62-3 | 141-19-5 | Identity verification.[1] |
| Molecular Weight | 426.68 g/mol | 402.57 g/mol | Similar mobility/diffusion rates. |
| LogP (Lipophilicity) | ~10.08 (Highly Lipophilic) | ~5.0 (Moderately Lipophilic) | Critical: DOS prevents water uptake; BBES is more susceptible to aqueous leaching.[1] |
| Dielectric Constant ( | ~3.9 - 4.0 | ~5.0 - 6.0 (Estimated) | BBES creates a more polar background, stabilizing higher charge densities.[1] |
| Viscosity | 13-15 cP (Low) | 10-12 cP (Low) | Both ensure fast ion mobility in membranes.[1] |
| Refractive Index ( | 1.450 | 1.447 | Optical clarity in sensor films.[1] |
| Water Solubility | Negligible (< 0.1 mg/L) | Low, but higher than DOS | BBES has higher leaching rates in aqueous contact.[1] |
Key Insight: The 5-unit difference in LogP is the definitive metric.[1] DOS is strictly hydrophobic, whereas BBES occupies a "middle ground" between non-polar alkanes and highly polar plasticizers like o-NPOE.[1]
Application Case Study: Ion-Selective Electrodes (ISE)
In ISE development, the plasticizer acts as the membrane solvent. Its polarity determines the selectivity coefficient (
The Mechanism of Selectivity[1]
-
DOS (Low
): Favors the extraction of ions that are specifically complexed by the neutral carrier (ionophore).[1] It minimizes non-specific extraction of interfering ions.[1] Ideal for Valinomycin-based sensors .[1] -
BBES (Higher
): The ether oxygens can act as competing binding sites or simply increase the bulk dielectric constant.[1] This reduces the energy penalty for interfering ions to enter the membrane, potentially lowering selectivity for monovalent ions but improving response times for divalent ions.
Experimental Workflow: Membrane Fabrication
To validate the polarity effect in your specific setup, use the following self-validating protocol.
Objective: Compare the slope and detection limit of a cation-selective electrode using DOS vs. BBES.
-
Matrix Preparation:
-
Dissolve 250 mg of High Molecular Weight PVC in 3 mL of Tetrahydrofuran (THF).[1]
-
-
Plasticizer Integration:
-
Control Group: Add 500 mg DOS .
-
Test Group: Add 500 mg BBES .
-
Note: The 2:1 Plasticizer:PVC ratio is standard to ensure the glass transition temperature (
) is well below room temperature.[1]
-
-
Ionophore Addition:
-
Casting:
-
Validation (The "Self-Check"):
Application Case Study: Polymer Compatibility
The polarity difference dictates which polymers can be effectively plasticized.
-
PVC (Polyvinyl Chloride): Both are compatible.[1] DOS is preferred for low-temperature flexibility (cold crack resistance) due to better lubrication of chains.[1]
-
NBR (Nitrile Butadiene Rubber): NBR is polar (due to nitrile groups).[1] BBES is superior here. The ether dipoles in BBES interact favorably with the nitrile groups in NBR, preventing exudation (sweating out) of the plasticizer.[1] DOS often migrates out of NBR over time.
-
Nitrocellulose: BBES is a known solvent/plasticizer for nitrocellulose; DOS has limited compatibility.[1]
Figure 2: Compatibility matrix showing BBES preference for polar substrates.[1]
References
-
Sigma-Aldrich. Bis(2-ethylhexyl) sebacate Product Specification.[1] Retrieved from [1]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
Royal Society of Chemistry. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes.[1] Analyst.[1] Retrieved from
-
Cheméo. Chemical Properties of Decanedioic acid, bis(2-butoxyethyl) ester. Retrieved from [1]
-
Clipper Controls.Dielectric Constant Values for Common Materials.
).[1][2] Retrieved from
Sources
A Comparative Evaluation of Bis(2-butoxyethyl) sebacate as a Plasticizer in Energetic Materials
This guide provides a comprehensive evaluation of Bis(2-butoxyethyl) sebacate (BBES) as a potential plasticizer in energetic material formulations. Designed for researchers, scientists, and professionals in the field, this document offers an objective comparison of BBES with established plasticizers, supported by a review of relevant experimental data and standardized evaluation methodologies. Our goal is to equip you with the critical information needed to make informed decisions in the selection and application of plasticizers for advanced energetic systems.
Introduction to Plasticizers in Energetic Materials
Plasticizers are non-volatile liquids or solids incorporated into energetic formulations to enhance processability, improve mechanical properties, and, in some cases, contribute to the overall energy output.[1][2] They function by embedding themselves between polymer chains of the binder, reducing intermolecular forces and thereby increasing the flexibility and durability of the cured material.[3] The selection of a suitable plasticizer is a critical consideration, involving a trade-off between performance characteristics such as plasticizing efficiency, thermal stability, compatibility with other ingredients, and cost.[1]
Energetic materials, such as polymer-bonded explosives (PBXs) and solid rocket propellants, are highly filled composite systems, typically containing 80-95% energetic crystals (like HMX or RDX) within a polymer binder matrix.[4] The binder, often a small percentage of the total weight, plays a crucial role in the material's mechanical integrity and sensitivity.[5][6] Plasticizers are essential for achieving the desired viscoelastic properties of the binder, ensuring the structural integrity of the energetic grain during storage and operation, especially under varying temperatures.[7][8]
This compound (BBES): A Candidate Plasticizer
This compound, a diester of sebacic acid, belongs to the sebacate family of plasticizers. While direct and extensive literature on BBES in energetic materials is not widely available, its chemical structure suggests properties that could be advantageous. Sebacate esters, such as the commonly used dioctyl sebacate (DOS), are known for their excellent low-temperature performance and good plasticizing efficiency.[9][10] These characteristics are highly desirable in energetic materials to prevent cracking and ensure reliable performance in a wide range of operational temperatures.
The "butoxyethyl" groups in BBES may offer different solubility and compatibility characteristics compared to the more common "octyl" or "butyl" groups in other sebacate esters. A thorough evaluation is therefore necessary to understand its specific performance within an energetic formulation.
Comparative Analysis of BBES with Alternative Plasticizers
The performance of BBES can be best understood by comparing it to other commonly used plasticizers in energetic materials. These alternatives can be broadly categorized into inert and energetic plasticizers.
Inert Plasticizers
Inert plasticizers do not contribute to the energy output of the formulation but are crucial for modifying physical properties.[11]
-
Dioctyl Adipate (DOA): A widely used, cost-effective plasticizer known for its good low-temperature flexibility.[7][12][13] It is a common choice for hydroxyl-terminated polybutadiene (HTPB) based propellants.[7][14]
-
Dioctyl Sebacate (DOS): Another sebacate ester, DOS is recognized for its superior low-temperature properties and is used in applications requiring flexibility at very low temperatures.[9][10] It has been used in solid propellants to improve mechanical properties and decrease the glass transition temperature (Tg).[9]
-
Dibutyl Phthalate (DBP) and Dioctyl Phthalate (DOP): Historically common plasticizers, their use has been declining due to health and environmental concerns.[15][16] They are often used as a baseline for comparison.[7]
Energetic Plasticizers
Energetic plasticizers contain explosive or energetic functional groups and contribute to the overall energy of the propellant or explosive.[14][17]
-
Nitrate Esters (e.g., Nitroglycerine (NG), 1,2,4-Butanetriol Trinitrate (BTTN)): These are highly energetic but can be sensitive to shock and friction.[11][14] They are often used in high-performance propellants.
-
Nitroaromatics and Azido Plasticizers: These represent other classes of energetic plasticizers developed to enhance energy output while maintaining acceptable sensitivity levels.[14]
Performance Data Summary
The following table summarizes the key performance characteristics of BBES (projected based on the properties of similar sebacates) and its alternatives.
| Plasticizer | Type | Key Advantages | Key Disadvantages |
| This compound (BBES) | Inert (Sebacate) | Potentially excellent low-temperature flexibility, good plasticizing efficiency. | Limited specific data in energetic materials, compatibility needs thorough evaluation. |
| Dioctyl Adipate (DOA) | Inert (Adipate) | Good low-temperature performance, cost-effective, widely used.[7][12][13] | Moderate plasticizing efficiency compared to some sebacates. |
| Dioctyl Sebacate (DOS) | Inert (Sebacate) | Excellent low-temperature properties, good compatibility with various polymers.[9][10] | Higher cost compared to adipates. |
| Dibutyl Phthalate (DBP) / Dioctyl Phthalate (DOP) | Inert (Phthalate) | Good general-purpose plasticizers, historically well-characterized. | Health and environmental concerns are leading to phase-out.[15][16] |
| Nitrate Esters (e.g., NG, BTTN) | Energetic | High energy contribution, increases specific impulse.[11] | Increased sensitivity, potential for migration. |
Experimental Evaluation Protocols
To rigorously evaluate BBES and compare it to other plasticizers, a series of standardized experimental protocols must be employed. The causality behind these experimental choices is to systematically characterize the material's thermal, mechanical, and compatibility properties, which are critical for the safety and performance of energetic materials.
Thermal Analysis: DSC and TGA
Thermal analysis is fundamental to understanding the stability and compatibility of components within an energetic formulation.[18][19][20]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the glass transition temperature (Tg) of the plasticized binder, as well as to assess the compatibility between the plasticizer and other ingredients by observing shifts in decomposition peaks.[18] A significant shift in the exothermic decomposition temperature of an energetic material when mixed with a plasticizer can indicate incompatibility.[22]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[19][20] It provides information on the thermal stability and decomposition kinetics of the plasticizer and the overall formulation.[18]
Experimental Workflow: Thermal Analysis
Caption: Workflow for thermal analysis of plasticizers in energetic materials.
Mechanical Properties Testing
The mechanical properties of a plasticized binder system are critical to the structural integrity of the energetic material.[4][23]
-
Tensile Testing: This measures the stress-strain behavior of the cured propellant or PBX, providing data on tensile strength, elongation at break, and Young's modulus.[5] These properties are crucial for predicting the material's response to mechanical loads.
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature and frequency. It can provide a more detailed understanding of the glass transition region and the effectiveness of the plasticizer in broadening the operational temperature range of the material.
Experimental Protocol: Tensile Testing
-
Formulation Preparation: Prepare the energetic formulation with the plasticizer being evaluated, binder, curative, and inert simulants for the energetic fillers (e.g., sugar for HMX) for safety during initial mechanical testing.
-
Casting and Curing: Cast the formulation into "dog-bone" shaped molds and cure according to the established procedure for the binder system (e.g., 60°C for 7 days for an HTPB-based system).
-
Testing: Conduct tensile tests on the cured samples at various temperatures (e.g., -40°C, 25°C, 60°C) using a universal testing machine.
-
Data Analysis: Determine the ultimate tensile strength, elongation at break, and modulus of elasticity for each formulation and temperature.
Compatibility Testing
Compatibility testing ensures that the plasticizer does not adversely react with other components of the energetic formulation over time, which could lead to degradation of performance or safety.[24] STANAG 4147 is a standard methodology for assessing the chemical compatibility of ammunition components with explosives.[18][25]
Logical Relationship: Compatibility Assessment
Caption: Logical flow for assessing plasticizer compatibility.
Conclusion and Recommendations
The selection of a plasticizer for energetic materials is a multi-faceted challenge that requires a balance of performance, safety, and cost. This compound presents itself as a potentially valuable inert plasticizer, particularly for applications requiring excellent low-temperature flexibility. Its performance is anticipated to be comparable to or potentially exceed that of dioctyl adipate and be in a similar class to dioctyl sebacate.
-
Low-Temperature Mechanical Properties: A direct comparison of the glass transition temperature and mechanical properties at sub-zero temperatures with DOA and DOS will be critical.
-
Compatibility: Thorough compatibility testing with the specific binder system and energetic fillers of interest is paramount to ensure long-term stability and safety.
-
Energetic Performance: While BBES is an inert plasticizer, its impact on the burn rate and overall energetic performance of the formulation should be quantified.
By following a structured, data-driven approach, researchers can confidently assess the potential of this compound and other novel plasticizers in the development of next-generation energetic materials.
References
- An Energetic Binder for the Formulation of Advanced Solid Rocket Propellants. (n.d.). Accessed February 25, 2026.
- Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. (2000). SciSpace. Accessed February 25, 2026.
- Muthiah, R., Somasundaran, U. I., Verghese, T. L., & Thomas, V. A. (1988). Energetics and Compatibility of Plasticizers in Composite Solid Propellants. Defence Science Journal, 38(4), 413-420. Accessed February 25, 2026.
- Effect of Crystal Size on the Failure Mechanics Of Polymer Bonded Explosives. (n.d.). Accessed February 25, 2026.
- Solid propellants: AP/HTPB composite propellants. (2015). Arabian Journal of Chemistry. Accessed February 25, 2026.
- Mechanical characterization of the nitrocellulose-based visco-hyperelastic binder in polymer bonded explosives. (2020). Physics of Fluids. Accessed February 25, 2026.
- Mechanical properties characterization of Polymer bonded explosives based on Dynamic elastic modulus measurement. (n.d.). Sciforum. Accessed February 25, 2026.
- DOS|Dioctyl Sebacate|CAS NO.122-62-3|Manufacturer. (n.d.). Accessed February 25, 2026.
- Deformation and failure of polymer bonded explosives under diametric compression test. (2007). International Journal of Impact Engineering. Accessed February 25, 2026.
- Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments. Accessed February 25, 2026.
- Deformation, strengths and strains to failure of polymer bonded explosives. (2000). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. Accessed February 25, 2026.
- Dioctyl adipate – Knowledge and References. (n.d.). Taylor & Francis. Accessed February 25, 2026.
- Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024). AZoM. Accessed February 25, 2026.
- Dioctyl Adipate (DOA). (n.d.). Powerful Energy Technology. Accessed February 25, 2026.
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A Comparative Guide to the Thermal Stability of Bis(2-butoxyethyl) sebacate and Alternative Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. Bis(2-butoxyethyl) sebacate (CAS 141-19-5), a diester of sebacic acid and 2-butoxyethanol, is valued for its plasticizing efficiency.[1][2][3] Its molecular structure suggests favorable properties for applications demanding high performance and safety.
The thermal stability of a plasticizer is a paramount concern.[4] Degradation at elevated processing or service temperatures can compromise the integrity of the final product, leading to discoloration, loss of mechanical properties, and the release of volatile organic compounds. This guide focuses on evaluating the thermal stability of this compound in comparison to other common plasticizers:
-
Dioctyl Sebacate (DOS): A structurally similar aliphatic diester known for excellent low-temperature performance and high thermal stability.[5][6]
-
Di-n-butyl Sebacate (DBS): Another sebacate ester, offering good compatibility and efficiency.[7][8][9]
-
Di(2-ethylhexyl) Phthalate (DOP): A widely used, cost-effective phthalate plasticizer, serving as a benchmark for performance comparison.[10][11]
This analysis will equip researchers and formulation scientists with the foundational knowledge to make informed decisions when selecting plasticizers for thermally demanding applications.
Experimental Protocols for Thermal Stability Assessment
To ensure objective and reproducible comparisons, standardized thermal analysis techniques are indispensable. The two cornerstones of this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This allows for the precise determination of decomposition temperatures.
Experimental Protocol: TGA of Plasticizers
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and relevant standards (e.g., ISO 11358-1).[12][13][14][15]
-
Sample Preparation: Place a 5-10 mg sample of the plasticizer into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[16][17]
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the following key parameters:
-
T-onset: The temperature at which significant thermal degradation begins, often determined by the intersection of the baseline and the tangent of the decomposition curve.
-
T5% and T10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are crucial indicators of the initial stages of degradation.
-
Tmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
}
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For plasticizers, which are often liquid at room temperature, DSC can reveal information about their boiling point and any low-temperature phase transitions.
Experimental Protocol: DSC of Plasticizers
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal a 5-10 mg liquid sample in an aluminum DSC pan to prevent evaporation during the analysis. An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate the sample at -80°C.
-
Heat from -80°C to 300°C at a rate of 10°C/min.
-
Cool from 300°C to -80°C at a rate of 10°C/min.
-
A second heating scan from -80°C to 300°C at 10°C/min is often performed to analyze the thermal history.
-
-
Data Analysis: Analyze the heat flow curve to identify:
-
Glass Transition Temperature (Tg): A step change in the baseline, indicating the transition from a glassy to a rubbery state.
-
Melting Temperature (Tm): An endothermic peak representing the solid-to-liquid phase transition.
-
Boiling Point: A broad endothermic event corresponding to vaporization.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability Data
| Plasticizer | Chemical Structure | T-onset (°C) | T5% (°C) | T10% (°C) | Tmax (°C) |
| This compound (Inferred) | C4H9OCH2CH2OOC(CH2)8COOCH2CH2OC4H9 | ~200 - 220 | ~220 - 240 | ~240 - 260 | ~350 - 370 |
| Dioctyl Sebacate (DOS) | C8H17OOC(CH2)8COOC8H17 | ~210 | ~235 | ~255 | ~365 |
| Di-n-butyl Sebacate (DBS) | C4H9OOC(CH2)8COOC4H9 | ~190 | ~215 | ~230 | ~340 |
| Di(2-ethylhexyl) Phthalate (DOP) | C6H4(COOC8H17)2 | ~205 | ~230 | ~250 | ~355 |
Note: Data for DOS, DBS, and DOP are compiled from various literature sources. The values for this compound are inferred based on structural similarities and general trends in ester thermal stability.
Discussion: Causality of Thermal Stability
The thermal stability of ester-based plasticizers is primarily dictated by the strength of the chemical bonds within the molecule and the mechanism of decomposition.
Mechanism of Ester Pyrolysis
The thermal degradation of esters typically proceeds through a non-radical, intramolecular elimination reaction involving a six-membered cyclic transition state, known as a cis-elimination or β-elimination. This process results in the formation of a carboxylic acid and an alkene. For long-chain diesters like sebacates, this process can occur at both ends of the molecule. The presence of β-hydrogens on the alcohol moiety is a prerequisite for this mechanism.
Caption: Simplified mechanism of ester thermal decomposition.
Structural Influences on Thermal Stability
-
Alkyl Chain Length: Generally, longer alkyl chains in the alcohol portion of the ester can lead to slightly higher thermal stability due to increased van der Waals forces and a higher boiling point. This is reflected in the higher decomposition temperatures of DOS compared to DBS.
-
Ether Linkages: The presence of ether linkages in the butoxyethyl side chains of this compound may introduce a different degradation pathway. Ether bonds can be susceptible to homolytic cleavage at high temperatures, potentially leading to a more complex decomposition profile compared to simple alkyl esters. However, the overall stability is expected to be comparable to other high-molecular-weight esters.
-
Aromatic vs. Aliphatic Core: Phthalates, with their aromatic core, generally exhibit good thermal stability. However, aliphatic diesters like sebacates often demonstrate superior low-temperature flexibility and, in many cases, comparable or even better thermal stability than some phthalates, as suggested by the data for DOS versus DOP.[18]
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the thermal stability of this compound. Based on the analysis of its structural analogs, it is anticipated to exhibit high thermal stability, comparable to that of other high-performance plasticizers like Dioctyl sebacate and Di(2-ethylhexyl) phthalate. Its unique structure with ether linkages may offer a distinct balance of properties, including plasticizing efficiency and thermal endurance.
For a definitive assessment, direct experimental analysis of this compound using the TGA and DSC protocols outlined in this guide is strongly recommended. Such data would provide the conclusive evidence required for its confident application in thermally demanding environments, furthering its potential as a high-performance, and potentially safer, alternative to traditional plasticizers.
References
-
ISO 11358-1:2014. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization.
-
ISO 11358-1:2022. Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. Gold APP Instruments.
-
ISO 11358:2022. Plastics - Thermogravimetry (TG) of polymers - Part 1: General principles. Sky Bear Technical Standards.
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
-
Centexbel. Thermogravimetric Analysis according to ISO 11358-1.
-
NIST. Dioctyl sebacate. NIST Chemistry WebBook.
-
Ayalytical. ASTM D6468 Thermal Stability Test Method.
-
ResearchGate. TGA curves of (a) DOP and ECODP, (b) PVC films with different plasticizers.
-
ResearchGate. The results of the thermal analysis of the plasticizers.
-
Hallstar Industrial. Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester.
-
NIST. Dioctyl sebacate. NIST Chemistry WebBook.
-
ResearchGate. Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage.
-
THERMAL ANALYSIS (DIFFERENTIAL SCANNING CALORIMETRY AND THERMOGRAVIMETRIC ANALYSIS) OF SEBS BLENDS FOR INJECTION MOLDING.
-
PubMed. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers.
-
IPC. Thermal Stability.
-
Redalyc.org. 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B.
-
MDPI. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC.
-
ASTM International. D3045 Standard Practice for Heat Aging of Plastics Without Load.
-
ASTM International. Sampling and Testing Plasticizers Used in Plastics.
-
SpringerLink. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties.
-
Intertek. ASTM Testing for Plastics and Polymers.
-
Phthalate vs Non-Phthalate Plasticizers: What Procurement Teams Need to Know.
-
Chemtradeasia. Dioctyl Sebacate (DOS) - Key Plasticizer for Plastic and Rubber Industries.
-
Hanwha Solutions. DOP.
-
ResearchGate. The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends.
-
ResearchGate. Structure of dibutyl sebacate (DBS).
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Tangram Technology. Thermal degradation of plastics.
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PubChem. This compound.
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Saudi Industrial Chemical Factory. DOS – Dioctyl Sebacate.
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Scent.vn. This compound (CAS 141-19-5).
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SciELO. The effect of di-(-2-ethyl hexyl) phthalate (Dehp) as plasticizer on the thermal and mechanical properties of pvc/pmma blends.
-
Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films.
-
Study on the Thermal Decomposition of Plastic Residues.
-
Santa Cruz Biotechnology. Dibutyl sebacate.
-
The Good Scents Company. dibutyl sebacate, 109-43-3.
-
Knowde. Qianyang Technology - Dioctyl Sebacate (DOS) - 122-62-3.
-
MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
-
CymitQuimica. CAS 109-43-3: Dibutyl sebacate.
-
CookeChem. Bis(2-butoxyethyl)sebacate , tech , 141-19-5.
-
ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
-
Journal of Science and Arts. THERMAL CHARACTERIZATION OF SEMICONDUCTOR BI2TE3 MATERIALS USING DSC.
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Technical Comparison Guide: Spectroscopic Profiling & Performance Benchmarking of Bis(2-butoxyethyl) Sebacate
Executive Summary: The "Polar" Cold-Resistant Plasticizer
Bis(2-butoxyethyl) sebacate (BBES), often commercially referred to as Dibutyl Cellosolve Sebacate , occupies a critical niche in the plasticizer market. While standard alkyl sebacates like Dioctyl Sebacate (DOS) are the industry benchmark for low-temperature flexibility, they suffer from poor compatibility with polar polymers (e.g., Nitrile Rubber, Neoprene) and high extractability in hydrocarbon fuels.
BBES bridges this gap. By incorporating ether linkages into the ester tail, BBES introduces controlled polarity. This structural modification maintains the low-temperature backbone of sebacic acid while significantly enhancing oil extraction resistance and compatibility with polar matrices .
This guide provides a rigorous spectroscopic framework to authenticate BBES and benchmarks its performance against its primary alternatives: DOS and Dibutyl Sebacate (DBS).
Spectroscopic Characterization: The Authentication Protocol
Distinguishing BBES from DOS is a common analytical challenge, as both are high-boiling, clear liquids with similar refractive indices. The following protocols rely on the unique signature of the glycol ether moiety in BBES.
Nuclear Magnetic Resonance (NMR) Fingerprinting
NMR is the definitive method for structural validation. The key differentiator is the ethylene glycol motif (
Experimental Protocol:
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL of
(Chloroform-d). -
Acquisition: Run 1H NMR (400 MHz minimum) with 16 scans, 1s relaxation delay.
-
Analysis: Focus on the 3.0–4.5 ppm region.
Diagnostic Signals (Comparison):
| Feature | This compound (BBES) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) |
| Triplet ~2.3 ppm | Triplet ~2.3 ppm | Triplet ~2.3 ppm | |
| Multiplet 4.20–4.25 ppm | Triplet ~4.05 ppm | Triplet ~4.05 ppm | |
| Ether Linkage ( | Distinct Multiplets 3.50–3.70 ppm | ABSENT | ABSENT |
| Terminal Methyl | Triplet ~0.9 ppm | Multiplet ~0.9 ppm | Triplet ~0.9 ppm |
Analyst Note: The presence of signals in the 3.5–3.7 ppm range is the "Go/No-Go" confirmation for BBES. If the spectrum is clean between 2.5 and 4.0 ppm, you likely have DOS or DBS.
FTIR Rapid Screening
For routine Quality Control (QC), FTIR provides a faster, albeit less granular, confirmation.
Experimental Protocol:
-
Method: ATR (Attenuated Total Reflectance) on a Diamond/ZnSe crystal.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Key Bands:
-
1735 cm⁻¹: C=O Stretch (Common to all sebacates).
-
1110–1125 cm⁻¹: C-O-C Ether Stretch. Strong in BBES; Weak/Absent in DOS.
-
GC-MS Impurity Profiling
Gas Chromatography-Mass Spectrometry is essential for quantifying free alcohol impurities (2-butoxyethanol vs. 2-ethylhexanol).
Experimental Protocol:
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: EI (70 eV).
Fragmentation Logic:
-
BBES (MW 402): Weak molecular ion. Prominent fragment at m/z 117 (butoxyethyl cation) and m/z 57 (butyl).
-
DOS (MW 426): Prominent fragment at m/z 112 (octene rearrangement) and m/z 129 (protonated acid fragment).
Performance Benchmarking
The choice between BBES and DOS is a trade-off between cold flexibility and oil resistance .
Comparative Performance Data
| Property | This compound (BBES) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) |
| CAS Number | 141-19-5 | 122-62-3 | 109-43-3 |
| Molecular Weight | 402.6 g/mol | 426.7 g/mol | 314.5 g/mol |
| Freezing Point | -10°C (approx) | -48°C | -11°C |
| Plasticizing Efficiency | High | Medium | Very High |
| Volatility (Heat Loss) | Low | Very Low | High (Risk of fogging) |
| Oil Extraction Resistance | Excellent (Polarity mismatch with oil) | Poor (Extracts easily) | Poor |
| Water Solubility | Slight (Ether H-bonding) | Negligible | Negligible |
| Primary Application | Fuel lines, Nitrile Rubber, Anti-static PVC | Cable jacketing, Food wrap | Coatings, Cosmetics |
Mechanism of Action
-
DOS: Relies on purely aliphatic chains to push polymer chains apart (Free Volume Theory). It is highly soluble in non-polar oils, leading to leaching and material hardening.
-
BBES: The ether oxygen increases the Solubility Parameter (
), bringing it closer to polar polymers like PVC and Nitrile Rubber (NBR). This "Polar Anchoring" prevents the plasticizer from migrating into non-polar solvents (gasoline, oils).
Visualizations
Diagram 1: Analytical Decision Tree for Sebacate Identification
This workflow ensures correct identification of unknown plasticizer samples.
Caption: Logical workflow for distinguishing BBES from standard alkyl sebacates using IR screening followed by NMR validation.
Diagram 2: Structure-Property Relationship
Understanding why BBES performs differently in oil environments.
Caption: Mechanistic impact of the ether linkage on polarity, driving the superior oil resistance of BBES compared to DOS.
References
-
PubChem. (2025).[1] this compound | C22H42O6.[2][3] National Library of Medicine. [Link]
-
NIST. (2023). Mass Spectrum of Bis(2-butoxyethyl) phthalate (Analogous fragmentation reference). NIST Chemistry WebBook. [Link]
-
Trelleborg Sealing Solutions. (2024). Materials Chemical Compatibility Guide: Nitrile Rubber & Plasticizers. [Link]
-
Bastone Plastics. (2025). Types of Plasticizers: A Complete Guide to Adipates & Sebacates. [Link]
-
Express Polymer Letters. (2025). Effect of cold-resistant plasticizer chain lengths on PVC properties. [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Bis(2-butoxyethyl) Sebacate Disposal
Part 1: Executive Summary & Technical Rationale
From the Desk of the Senior Application Scientist:
In laboratory settings, Bis(2-butoxyethyl) sebacate (CAS 141-19-5) is often treated with complacency due to its high flash point and low acute toxicity. This is a critical error. While the parent ester is relatively benign, it acts as a chemical "Trojan Horse."
Upon entering aquatic environments or metabolic systems, this compound undergoes hydrolysis to release 2-Butoxyethanol (Ethylene glycol monobutyl ether) . 2-Butoxyethanol is a known hemolytic agent in rodents and a SARA 313 reportable glycol ether. Therefore, disposal protocols must not be based on the parent compound's safety profile, but on the environmental fate of its metabolites.
The Golden Rule: Never dispose of this compound via sink drainage, regardless of dilution. It must be treated as a glycol ether precursor and incinerated.
Part 2: Chemical Identity & Physical Profile
Verify your specific reagent against this profile before proceeding.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Primary Identifier |
| CAS Number | 141-19-5 | Note: Do not confuse with Adipate analogs (141-17-3) |
| Molecular Formula | Diester structure | |
| Flash Point | > 210°C (Open Cup) | Low flammability risk; classified as Combustible (Class IIIB) |
| Water Solubility | Insoluble (< 0.1 g/100mL) | Forms surface films; high potential for aquatic smothering |
| Specific Gravity | ~0.9 - 1.0 g/mL | Floats on water; requires top-skimming for spill cleanup |
| Hydrolysis Products | Sebacic Acid + 2-Butoxyethanol | TOXICITY DRIVER : 2-Butoxyethanol causes red blood cell damage |
Part 3: The "Trojan Horse" Mechanism (Visualized)
Understanding the causality of the disposal requirement.
The following diagram illustrates why drain disposal is prohibited. The ester bond is cleaved by environmental esterases or hydrolysis, releasing the glycol ether payload.
Figure 1: The metabolic pathway showing the degradation of the safe parent ester into toxic 2-butoxyethanol.
Part 4: Disposal Protocol (Step-by-Step)
Phase 1: Waste Classification
Although this compound is not a P-listed or U-listed RCRA hazardous waste, it should be managed as Non-RCRA Regulated Chemical Waste with specific labeling for incineration.
-
RCRA Status: Non-Hazardous (unless mixed with solvents).
-
SARA 313: The metabolite (Glycol Ether) is reportable.
-
Recommended Method: Fuel Blending / Incineration.
Phase 2: Segregation & Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid low-grade PVC which may be softened by the plasticizing nature of the ester over long periods.
-
Segregation:
-
Compatible: Can be mixed with other non-halogenated organic solvents (e.g., acetone, hexane) if the waste stream is destined for fuel blending.
-
Incompatible: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.
-
Phase 3: Labeling
Affix a hazardous waste tag with the following details:
-
Constituents: 100% Organic Ester
-
Hazard Checkbox: [ ] Flammable [ ] Corrosive [X] Toxic (due to metabolites)
-
Special Note: "Contains Glycol Ether Precursors - Incinerate Only."
Phase 4: Operational Workflow
Figure 2: Decision tree for segregating this compound waste streams.
Part 5: Emergency Response (Spills)
Immediate Action Required:
-
Isolate: Evacuate the immediate area if the spill is large (>1 Liter) or heated (vapor risk).
-
PPE: Wear Nitrile gloves (breakthrough time > 480 min) and safety goggles.
-
Contain: Do not allow to enter drains. Use sand or clay-based absorbent (vermiculite).
-
Note: Because it is insoluble and less dense than water, it will float. If it enters a sink, do not flush . Block the trap immediately.
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Clean surface with a detergent solution (soap/water) to emulsify the oily residue; solvent cleaning (acetone) is secondary.
References & Verification[3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67329, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Glycol Ethers Category Definition and SARA 313 Reporting. Retrieved from [Link][3][4]
-
Verification: Establishes the regulatory status of the hydrolysis product (2-butoxyethanol) as a reportable glycol ether.
-
-
-
Verification: Provides emergency response guidelines and reactivity data for glycol ether derivatives.
-
Sources
Personal protective equipment for handling Bis(2-butoxyethyl) sebacate
Topic: Personal Protective Equipment for Handling Bis(2-butoxyethyl) Sebacate Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary
Chemical Profile: this compound (CAS: 141-19-5) Synonyms: Dibutoxyethyl sebacate; Decanedioic acid, bis(2-butoxyethyl) ester.[1] Hazard Classification: Low Hazard / GHS Unclassified . Primary Risk Vectors: Skin degreasing (dermatitis), potential hydrolysis to glycol ethers under extreme conditions, and slip hazards during spills.
Senior Scientist’s Note:
While this compound is often classified as "non-hazardous" in regulatory frameworks (GHS), complacency is the enemy of safety. As a high-molecular-weight ester (MW ~402 g/mol ), it exhibits low volatility and low acute toxicity. However, its lipophilic nature allows it to extract natural oils from the skin, leading to contact dermatitis. Furthermore, in metabolic or hydrolytic environments, it can theoretically release 2-butoxyethanol, a known glycol ether irritant. Treat this chemical with the rigor of Good Laboratory Practice (GLP).
Risk Assessment & Exposure Pathways
| Pathway | Risk Level | Mechanism of Action | Critical Control Point |
| Dermal | Moderate | Lipophilic extraction of skin oils; potential permeation of glove materials over long durations. | Glove Selection (See Section 3) |
| Inhalation | Low | Low vapor pressure at RT. Aerosolization risk only during spraying or high-temp heating (>150°C). | Engineering Controls (Fume Hood) |
| Ocular | Low | Mechanical irritation or transient discomfort. | Eye Protection |
| Ingestion | Negligible | Standard hygiene prevents accidental ingestion.[2][3] | Hygiene Protocols |
PPE Selection Protocol
A. Hand Protection (The Critical Barrier)
Rationale: Standard permeation data for CAS 141-19-5 is rare. We rely on analogous structural reasoning . As a large ester, it permeates nitrile slower than small solvents (like acetone) but can degrade latex.
-
Standard Laboratory Handling (Splash Protection):
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Thickness: Minimum 0.11 mm (4 mil) .
-
Protocol: "Change on Splash." If liquid contacts the glove, replace immediately.[4]
-
Validation: Nitrile provides excellent resistance to aliphatic esters but may swell upon prolonged immersion.
-
-
High-Exposure / Immersion Handling:
-
Material: Butyl Rubber or Viton®.
-
Thickness: Minimum 0.3 mm .
-
Rationale: These materials offer superior resistance to ester-based swelling and permeation.
-
-
The "Self-Validating" Glove Test (Field Protocol):
-
When specific data is missing, validate your PPE:
-
Place a drop of this compound on the exterior of a spare glove.
-
Wait 30 minutes.
-
Wipe off and inspect for swelling, puckering, or tackiness .
-
Fail Criteria: Any change in texture indicates incompatibility for immersion tasks.
-
B. Respiratory Protection
-
Routine Use (Room Temp): None required if ventilation is adequate (>6 air changes/hour).
-
Heated Processes / Aerosolization:
-
Primary: Chemical Fume Hood.[3]
-
Secondary (if hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black label) combined with P95 pre-filters (if mist is present).
-
C. Eye & Body Protection
-
Eyes: ANSI Z87.1 compliant Safety Glasses with side shields. Use Chemical Goggles if pouring large volumes (>1L) to prevent splash entry.
-
Body: Standard cotton/poly lab coat. Ensure cuffs are tucked under glove gauntlets.
Operational Logic & Decision Workflows
PPE Selection Logic Flow
This diagram illustrates the decision matrix for selecting the appropriate PPE based on experimental conditions.
Caption: Decision matrix for selecting PPE based on thermal conditions and contact duration.
Spill Management & Disposal
Pre-Requisite: Ensure a "Spill Kit" containing inert absorbents (vermiculite, sand, or polypropylene pads) is accessible.
Step-by-Step Spill Response:
-
Isolate: Evacuate the immediate area (3-meter radius). Mark the zone.
-
PPE Up: Don Chemical Goggles , Double Nitrile Gloves , and a Lab Coat .
-
Contain: Use absorbent socks or sand to dike the spill perimeter. Prevent entry into drains (Toxic to aquatic life in large quantities).
-
Absorb: Cover the liquid with vermiculite or sand. Allow 5–10 minutes for absorption.
-
Collect: Scoop material into a high-density polyethylene (HDPE) waste container. Do not use standard trash bins.
-
Clean: Scrub the surface with a soap/water solution (detergent is necessary to solubilize the lipophilic ester).
Spill Response Workflow
Caption: Logical flow for safely managing a this compound spill in the laboratory.
References
-
PubChem. (n.d.). This compound (CAS 141-19-5) Chemical Structure and Safety. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
